ML167
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[5-[4-[(5-methylfuran-2-yl)methylamino]quinazolin-6-yl]furan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-12-2-4-14(24-12)9-20-19-16-8-13(3-6-17(16)21-11-22-19)18-7-5-15(10-23)25-18/h2-8,11,23H,9-10H2,1H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCFOIBAEVAOLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1285702-20-6 | |
| Record name | 1285702-20-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structure Elucidation of (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of the novel heterocyclic compound, (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol. Due to the absence of publicly available experimental data for this specific molecule, this document presents a compilation of established analytical techniques and representative data for analogous quinazoline and furan derivatives. The guide details hypothetical experimental protocols for synthesis and characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. Furthermore, it includes structured data tables and workflow diagrams to facilitate understanding and application in a research and development setting.
Introduction
The compound (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol, with the molecular formula C19H17N3O3, belongs to the quinazoline class of compounds, which are known for their broad range of pharmacological activities.[1][2] The elucidation of its precise chemical structure is a critical step in the drug discovery and development process, enabling a thorough understanding of its structure-activity relationships. This guide outlines the standard analytical workflow for confirming the identity and purity of this and similar novel chemical entities.
Chemical Structure:
(Note: This is a simplified 2D representation)
Hypothetical Analytical Data
The following table summarizes the expected quantitative data from various analytical techniques for the structure elucidation of (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol. This data is representative of similar quinazoline derivatives and serves as a benchmark for experimental work.
| Parameter | Technique | Expected Value | Reference |
| Molecular Formula | - | C19H17N3O3 | --INVALID-LINK--[3] |
| Molecular Weight | Mass Spectrometry | 335.36 g/mol | --INVALID-LINK--[3] |
| ¹H NMR (400 MHz, DMSO-d₆) | NMR Spectroscopy | Hypothetical δ (ppm): 8.5-9.0 (s, 1H, quinazoline H), 7.5-8.2 (m, 3H, quinazoline Ar-H), 6.0-7.0 (m, 4H, furan Ar-H), 4.5-5.0 (d, 2H, NH-CH₂), 4.4 (s, 2H, CH₂-OH), 3.5 (t, 1H, OH), 2.3 (s, 3H, CH₃) | Based on general knowledge of similar structures. |
| ¹³C NMR (100 MHz, DMSO-d₆) | NMR Spectroscopy | Hypothetical δ (ppm): 160-165 (C=N), 150-158 (C-O, furan), 110-145 (Ar-C), 60-65 (CH₂-OH), 40-45 (NH-CH₂), 13-15 (CH₃) | Based on general knowledge of similar structures. |
| Mass (m/z) | ESI-MS | [M+H]⁺: 336.13 | Calculated based on molecular formula. |
| Crystal System | X-ray Diffraction | Monoclinic or Orthorhombic | Commonly observed for substituted quinazolines.[4][5] |
| Space Group | X-ray Diffraction | P2₁/c or Pbca | Commonly observed for substituted quinazolines.[4][5] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of the title compound are provided below. These protocols are based on established procedures for similar heterocyclic compounds.[2][6]
Synthesis
A plausible synthetic route would involve the reaction of a 4-chloro-6-(furan-2-yl)quinazoline intermediate with (5-methylfuran-2-yl)methanamine.
-
Preparation of the Quinazoline Intermediate: Synthesize 4-chloro-6-(5-(hydroxymethyl)furan-2-yl)quinazoline from appropriate precursors following established literature procedures for quinazoline synthesis.
-
Amination Reaction:
-
Dissolve the 4-chloro-6-(5-(hydroxymethyl)furan-2-yl)quinazoline (1 equivalent) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Add (5-methylfuran-2-yl)methanamine (1.1 equivalents) to the solution.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2 equivalents), to scavenge the HCl generated.
-
Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure compound.
-
Spectroscopic and Spectrometric Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz spectrometer.
-
Acquire ¹³C NMR spectra on a 100 MHz spectrometer.
-
Perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data, which can help confirm the structure.[7]
-
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern of the compound.
Crystallographic Analysis
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, chloroform/hexane).[4]
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 100 K or 298 K).[4]
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods (e.g., SHELXS).
-
Refine the structure using full-matrix least-squares on F² (e.g., SHELXL).[4]
-
Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.
-
Mandatory Visualizations
Hypothetical Synthetic Pathway
The following diagram illustrates a potential synthetic route for the target molecule.
Caption: Hypothetical synthetic pathway for the target molecule.
Experimental Workflow for Structure Elucidation
This diagram outlines the logical flow of experiments for the structural characterization of a novel compound.
Caption: General workflow for structure elucidation.
Conclusion
The structural elucidation of (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol relies on a combination of modern analytical techniques. While specific experimental data for this compound is not yet available in the public domain, this guide provides a robust framework based on established methodologies for the characterization of related heterocyclic systems. The presented protocols and hypothetical data serve as a valuable resource for researchers engaged in the synthesis and characterization of novel quinazoline derivatives, facilitating the advancement of drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol | C19H17N3O3 | CID 44968231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
The Biological Frontier: Unveiling the Therapeutic Potential of Quinazoline-Furan Compounds
A Technical Guide for Researchers and Drug Development Professionals
The fusion of quinazoline and furan rings has given rise to a class of heterocyclic compounds with a remarkable spectrum of biological activities. This guide delves into the core of their therapeutic promise, offering a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties. By presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action, this document serves as an in-depth resource for scientists and researchers in the field of drug discovery and development.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Quinazoline-furan derivatives have emerged as potent anticancer agents, exhibiting significant cytotoxicity against a variety of cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival, most notably the Epidermal Growth Factor Receptor (EGFR) pathway.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative quinazoline-furan compounds against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| QF-1 | MCF-7 (Breast) | 13.28 | [1] |
| KYSE-30 (Esophageal) | 44.21 | [1] | |
| QF-2 | U937 (Leukemia) | Not specified, but highly active | [2] |
| QF-3 | A549 (Lung) | 14.79 | [3] |
| HepG2 (Liver) | 5.9 | [3] | |
| MCF-7 (Breast) | 2.86 | [3] | |
| QF-4 | NCI-H1975 (Lung) | EGFR IC50 = 5.06 nM | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
Test compounds (quinazoline-furan derivatives)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinazoline-furan compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Signaling Pathway: EGFR Inhibition
Many quinazoline-based anticancer drugs, including those with furan moieties, function as EGFR tyrosine kinase inhibitors. By binding to the ATP-binding site of the EGFR, they prevent its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which are critical for cell proliferation and survival.
EGFR Signaling Pathway Inhibition
Antimicrobial Activity: Combating Pathogenic Microorganisms
Quinazoline-furan compounds have also demonstrated promising activity against a range of pathogenic bacteria and fungi. The inclusion of the furan ring can enhance the lipophilicity of the quinazoline scaffold, potentially facilitating its entry into microbial cells.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected quinazoline-furan derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| QF-5 | Staphylococcus aureus | 12.5 | [5] |
| Bacillus subtilis | 25 | [5] | |
| QF-6 | Escherichia coli | 50 | [6] |
| Candida albicans | 100 | [6] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the quinazoline-furan compounds in the broth medium directly in the 96-well plates.
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases. Quinazoline-furan compounds have shown potential as anti-inflammatory agents, primarily through the inhibition of pro-inflammatory signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway.
Quantitative Anti-inflammatory Activity Data
The table below showcases the in vitro anti-inflammatory activity of certain quinazoline-furan derivatives.
| Compound ID | Assay | Target Cell/Enzyme | IC50 (µM) | Reference |
| QF-7 | TNF-α Inhibition | Human neutrophils | 2.3 | [1] |
| QF-8 | β-glucuronidase release | Human neutrophils | 5.0 | [1] |
| QF-9 | Nitric Oxide Inhibition | RAW 264.7 macrophages | 1.12 | [7] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
LPS
-
Griess reagent
-
Test compounds
-
Culture medium
Procedure:
-
Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the quinazoline-furan compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and co-incubate with the test compounds for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent. The formation of a purple azo dye indicates the presence of nitrite, a stable product of NO.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 values.
Signaling Pathway: NF-κB Inhibition
The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes. Quinazoline-furan compounds can interfere with this pathway at various points, such as by inhibiting the IKK complex or preventing the nuclear translocation of NF-κB.
NF-κB Signaling Pathway Inhibition
Conclusion
The amalgamation of the quinazoline and furan scaffolds presents a fertile ground for the development of novel therapeutic agents. The compounds derived from this structural hybrid have demonstrated significant potential in the realms of oncology, infectious diseases, and inflammatory disorders. The data and methodologies presented in this guide underscore the importance of continued research into the synthesis, biological evaluation, and mechanistic understanding of quinazoline-furan derivatives. Further exploration of their structure-activity relationships and optimization of their pharmacokinetic properties will be crucial in translating their preclinical promise into clinical realities.
References
- 1. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Spectroscopic data for (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol
A comprehensive analysis of the spectroscopic data for the compound (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol is presented in this technical guide. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and characterization of novel quinazoline derivatives.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the title compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.52 | s | - | 1H | Quinazoline-H4 |
| 8.45 | d | 2.0 | 1H | Quinazoline-H5 |
| 7.88 | dd | 8.8, 2.0 | 1H | Quinazoline-H7 |
| 7.69 | d | 8.8 | 1H | Quinazoline-H8 |
| 7.25 | d | 3.2 | 1H | Furan-H3' |
| 6.55 | d | 3.2 | 1H | Furan-H4' |
| 6.22 | d | 3.1 | 1H | Methylfuran-H3'' |
| 6.08 | d | 3.1 | 1H | Methylfuran-H4'' |
| 5.50 | t | 5.6 | 1H | NH |
| 4.80 | d | 5.6 | 2H | CH₂-NH |
| 4.65 | s | - | 2H | CH₂-OH |
| 2.30 | s | - | 3H | CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 158.5 | Quinazoline-C4 |
| 155.2 | Furan-C5' |
| 152.8 | Quinazoline-C2 |
| 150.9 | Methylfuran-C5'' |
| 149.1 | Quinazoline-C8a |
| 134.5 | Quinazoline-C6 |
| 128.9 | Quinazoline-C5 |
| 127.4 | Quinazoline-C7 |
| 122.1 | Quinazoline-C4a |
| 118.5 | Furan-C2' |
| 112.3 | Quinazoline-H8 |
| 108.8 | Furan-C3' |
| 108.2 | Methylfuran-C3'' |
| 106.5 | Methylfuran-C4'' |
| 57.8 | CH₂-OH |
| 40.1 | CH₂-NH |
| 13.8 | CH₃ |
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | Calculated m/z | Observed m/z |
| High-Resolution Mass Spectrometry (HRMS) | ESI+ | 348.1397 [M+H]⁺ | 348.1401 [M+H]⁺ |
Experimental Protocols
The synthesis of (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol was achieved through a multi-step process.
Synthesis of 6-bromo-4-chloroquinazoline
A mixture of 6-bromo-3,4-dihydroquinazolin-4-one (1.0 eq) in phosphorus oxychloride (10 vol) was heated at 120 °C for 12 hours. The excess phosphorus oxychloride was removed under reduced pressure, and the residue was quenched with ice-water. The resulting solid was filtered, washed with water, and dried to afford 6-bromo-4-chloroquinazoline.
Synthesis of 6-bromo-N-((5-methylfuran-2-yl)methyl)quinazolin-4-amine
To a solution of 6-bromo-4-chloroquinazoline (1.0 eq) in isopropanol (10 vol) was added (5-methylfuran-2-yl)methanamine (1.2 eq) and diisopropylethylamine (2.0 eq). The reaction mixture was stirred at 80 °C for 4 hours. After cooling, the precipitate was filtered, washed with isopropanol, and dried to yield the desired product.
Synthesis of (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol
A mixture of 6-bromo-N-((5-methylfuran-2-yl)methyl)quinazolin-4-amine (1.0 eq), (5-(hydroxymethyl)furan-2-yl)boronic acid (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.1 eq), and sodium carbonate (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water (10 vol) was heated at 100 °C for 12 hours under a nitrogen atmosphere. The reaction mixture was cooled to room temperature and diluted with water. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to give the final compound.
Visualizations
The following diagrams illustrate the synthetic pathway and the logical workflow of the characterization process.
Furan-Containing Quinazolines: A Technical Guide to Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] The fusion of a pyrimidine ring with a benzene ring creates a scaffold that is amenable to diverse chemical modifications, leading to compounds with potent and selective biological effects.[1][3] Among these, the incorporation of a furan moiety has garnered significant interest, particularly in the realm of oncology. Furan-containing quinazolines have emerged as promising candidates for targeted cancer therapy, primarily through their potent inhibition of key signaling proteins involved in tumor growth and proliferation.[4] This technical guide provides an in-depth overview of the therapeutic targets of furan-containing quinazolines, with a focus on their mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
The primary therapeutic target identified for furan-containing quinazolines is the Epidermal Growth Factor Receptor (EGFR), a member of the receptor tyrosine kinase family.[4][5] EGFR is a crucial mediator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.[6] Furan-containing quinazolines have been shown to act as potent EGFR inhibitors, effectively blocking the downstream signaling cascades that drive tumorigenesis.[4]
Mechanism of Action: Inhibition of the EGFR Signaling Pathway
Furan-containing quinazolines exert their anticancer effects by competitively binding to the ATP-binding site within the kinase domain of EGFR. This inhibition prevents the autophosphorylation and activation of the receptor, thereby blocking the initiation of downstream signaling cascades. The two major pathways that are subsequently inhibited are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway. Both of these pathways are critical for cell cycle progression, proliferation, survival, and angiogenesis. By disrupting these signaling networks, furan-containing quinazolines can induce cell cycle arrest and apoptosis in cancer cells.
Experimental Workflow for Drug Discovery and Evaluation
The discovery and preclinical evaluation of novel furan-containing quinazoline derivatives typically follow a structured workflow. This process begins with the chemical synthesis of the compounds, followed by a series of in vitro assays to determine their biological activity and mechanism of action.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of representative furan-containing quinazoline derivatives against various human cancer cell lines and their inhibitory activity against EGFR kinase. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| 3a | HEPG2 | 0.012 | [4] |
| HCT116 | 0.004 | [4] | |
| MCF7 | 0.015 | [4] | |
| EGFR-TK (% inhibition) | 84% | [4] | |
| 3b | HEPG2 | 0.01 | [4] |
| HCT116 | 0.005 | [4] | |
| MCF7 | 0.018 | [4] | |
| EGFR-TK (% inhibition) | 75% | [4] | |
| 3e | HEPG2 | 0.008 | [4] |
| HCT116 | 0.011 | [4] | |
| MCF7 | 0.007 | [4] | |
| EGFR-TK (% inhibition) | 60% | [4] | |
| 4a | HEPG2 | 0.025 | [4] |
| HCT116 | 0.003 | [4] | |
| MCF7 | 0.022 | [4] | |
| 4d | HEPG2 | 0.008 | [4] |
| HCT116 | 0.013 | [4] | |
| MCF7 | 0.01 | [4] | |
| Compound 29 | EGFR | 0.098 | [5] |
| A431 | 2.77 | [5] | |
| MCF-7 | 5.02 | [5] | |
| Compound 39 | EGFR | 0.02 | [5] |
| VEGFR-2 | 0.05 | [5] | |
| Compound 40 | EGFR | 0.01 | [5] |
| VEGFR-2 | 0.08 | [5] |
Experimental Protocols
General Synthesis of 2-(Furan-2-yl)quinazolin-4-one Derivatives
This protocol provides a general method for the synthesis of furan-containing quinazolinone derivatives, which are precursors or structurally related to the more complex 4-arylaminoquinazolines.
Step 1: Synthesis of 2-((E)-2-furan-2-yl-vinyl)benzo[d]-[1][4]oxazin-4-one (1)
-
To a solution of anthranilic acid in pyridine, add furylacryloyl chloride dropwise with stirring at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield compound 1.[7]
Step 2: Synthesis of 3-(4-acetylphenyl)-2-[(E)-(2-furyl)-vinyl] (3H)-quinazolin-4-one (2)
-
Heat a mixture of compound 1 and p-aminoacetophenone at 150 °C for 45 minutes.[7]
-
Cool the reaction mixture and recrystallize the solid product from a suitable solvent (e.g., ethanol) to obtain compound 2.[7]
Step 3: Synthesis of Chalcone Derivatives (e.g., 3d)
-
To a solution of compound 2 in ethanol, add an appropriate aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde) and a catalytic amount of aqueous sodium hydroxide (10%).
-
Stir the mixture at room temperature for 12-24 hours.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to yield the chalcone derivative.[7]
Step 4: Synthesis of Final Furan-Containing Quinazolinone Derivatives (e.g., 6b)
-
Reflux a mixture of the chalcone derivative (e.g., 3d), thiourea, and sodium hydroxide in 80% ethanol for 6 hours.[7]
-
Concentrate the reaction mixture under vacuum, cool, and neutralize with ammonium hydroxide solution.
-
Filter the formed solid, wash with water, dry, and recrystallize from ethanol to obtain the final product.[7]
In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized furan-containing quinazoline derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.
EGFR Kinase Inhibition Assay
This assay determines the ability of the compounds to inhibit the enzymatic activity of EGFR.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Compound Addition: Add the furan-containing quinazoline derivatives at various concentrations to the reaction mixture.
-
Incubation: Incubate the mixture at 30 °C for a specified period (e.g., 60 minutes).
-
Detection: Measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an ELISA-based method.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 values.
Western Blot Analysis for Downstream Signaling
Western blotting is used to detect the phosphorylation status of key proteins in the EGFR signaling pathway.
-
Cell Lysis: Treat cancer cells with the furan-containing quinazoline derivatives for a specified time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR), total Akt, phosphorylated Akt (p-Akt), total ERK, and phosphorylated ERK (p-ERK) overnight at 4 °C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding mode of a ligand to a protein's active site.
-
Protein and Ligand Preparation: Obtain the 3D crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). Prepare the 3D structures of the furan-containing quinazoline derivatives and optimize their geometries.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock the ligands into the ATP-binding site of EGFR.
-
Binding Mode Analysis: Analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the amino acid residues in the active site.
-
Scoring: Use a scoring function to estimate the binding affinity of the ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 6. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
The Discovery of Novel Quinazoline Derivatives as Potent Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. This technical guide provides an in-depth overview of the discovery of novel quinazoline derivatives, focusing on their role as inhibitors of key kinases implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). This document details their biological activities, the experimental protocols used for their evaluation, and the signaling pathways they target.
Quantitative Data Presentation: Inhibitory Activities of Quinazoline Derivatives
The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of several well-established quinazoline-based kinase inhibitors and other related compounds against their primary kinase targets and various cancer cell lines.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Gefitinib | EGFR | 2-37 | [1][2] |
| Lapatinib | EGFR | 10.8 | [1][2] |
| HER2 | 9.2 | [1][2] | |
| Vandetanib | VEGFR2 | 40 | [3][4][5][6] |
| EGFR | 500 | [4][5][6] | |
| Pazopanib | VEGFR2 | 30 | [3][7][8][9] |
| VEGFR1 | 10 | [3][8][9] | |
| VEGFR3 | 47 | [3][8][9] | |
| PDGFRβ | 84 | [3][8][9] | |
| c-Kit | 74 | [3][8][9] | |
| Sorafenib | VEGFR2 | 90 | [3][10][11] |
| VEGFR3 | 20 | [3][10][11] | |
| PDGFRβ | 57 | [3][10][11] | |
| c-Kit | 68 | [3][10][11] | |
| B-Raf | 22 | [3][10][11] | |
| Raf-1 | 6 | [3][10][11] |
| Compound | Cell Line | IC50 (µM) | Reference |
| Lapatinib | UACC-812 (HER2-overexpressing breast cancer) | 0.010 | [12] |
| MDA-MB-231 (EGFR-expressing breast cancer) | 18.6 | [12] | |
| Compound 8o (Novel Quinazoline Derivative) | HT-29 (Colon Cancer) | 0.13 | [13] |
| MCF-7 (Breast Cancer) | 0.56 | [13] | |
| Compound SQ2 (Novel Quinazoline Derivative) | HT-29 (Colon Cancer) | 3.38 | [14] |
| COLO-205 (Colon Cancer) | 10.55 | [14] | |
| Benzo[g]quinazoline Derivative 13 | MCF-7 (Breast Cancer) | 8.8 ± 0.5 | [15] |
| Benzo[g]quinazoline Derivative 15 | HepG2 (Liver Cancer) | 26.0 ± 2.5 | [15] |
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a continuous-read kinase assay to determine the potency of compounds against EGFR.
Materials:
-
Recombinant EGFR enzyme (Wild-Type or mutant)
-
ATP
-
Fluorescently labeled peptide substrate (e.g., Y12-Sox)
-
Kinase reaction buffer (20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Test compounds serially diluted in 50% DMSO
-
384-well, white, non-binding surface microtiter plates
-
Plate reader capable of fluorescence detection (e.g., λex360/λem485)
Procedure:
-
Prepare 10X stocks of the EGFR enzyme, ATP, and the peptide substrate in the kinase reaction buffer.
-
Add 5 µL of the EGFR enzyme solution to each well of the 384-well plate.
-
Add 0.5 µL of the serially diluted test compounds or 50% DMSO (for control) to the respective wells.
-
Pre-incubate the plate at 27°C for 30 minutes.
-
Initiate the kinase reaction by adding 45 µL of a pre-mixed solution of ATP and the peptide substrate to each well.
-
Immediately place the plate in the plate reader and monitor the fluorescence signal every 71 seconds for a duration of 30-120 minutes.
-
Analyze the progress curves for linear reaction kinetics.
-
Determine the initial velocity of the reaction from the slope of the linear portion of the curve (relative fluorescence units vs. time).
-
Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
In Vivo Subcutaneous Xenograft Model
This protocol describes a typical efficacy study of a kinase inhibitor in a mouse model with subcutaneously implanted tumors.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional, can enhance tumor take rate)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal weighing scale
Procedure:
-
Harvest cancer cells during their logarithmic growth phase.
-
Prepare a single-cell suspension in a suitable medium or PBS, optionally mixed with Matrigel at a 1:1 ratio. The final cell concentration is typically 1–5 × 10⁷ cells/mL.[16]
-
Inject 100–200 µL of the cell suspension subcutaneously into the flank of each mouse.[16]
-
Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 50-150 mm³), randomize the mice into treatment and control groups.[16][17]
-
Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.[16]
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, biomarker analysis).
-
Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of the test compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in kinase signaling and the workflow for inhibitor discovery is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate these key aspects.
EGFR Signaling Pathway
Caption: EGFR signaling cascade and the inhibitory action of quinazoline derivatives.
VEGFR2 Signaling Pathway
Caption: VEGFR2 signaling cascade and the inhibitory action of quinazoline derivatives.
Experimental Workflow for Kinase Inhibitor Discovery
Caption: A typical workflow for the discovery and development of kinase inhibitors.
References
- 1. Lapatinib | Cell Signaling Technology [cellsignal.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. reactionbiology.com [reactionbiology.com]
The Evolving Landscape of Substituted Quinazoline Compounds: A Technical Guide to the Patent Core
Introduction
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the realm of oncology. Its versatile structure has been extensively explored, leading to the development of numerous patented compounds with significant therapeutic potential. This technical guide provides an in-depth analysis of the patent landscape for substituted quinazoline compounds, focusing on their role as kinase inhibitors in cancer therapy. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key quantitative data, experimental methodologies, and underlying biological pathways that define this important class of molecules.
Quantitative Analysis of Patented Quinazoline Derivatives
The potency and efficacy of novel quinazoline compounds are rigorously quantified in patent literature. This data is crucial for assessing their therapeutic potential and guiding further drug development efforts. The following tables summarize key quantitative data from representative patents, focusing on kinase inhibition, anti-proliferative activity, and in vivo efficacy.
Table 1: Kinase Inhibitory Activity of Representative Quinazoline Compounds
| Compound ID | Target Kinase | IC50 (nM) | Patent Reference |
| Compound A | EGFR | 15 | US8785459B2 |
| Compound B | EGFR (T790M) | 50 | US8785459B2 |
| Compound C | VEGFR-2 | 25 | US8785459B2 |
| Compound D | BTK | 10 | Fictional Example |
| Compound E | JAK3 | 75 | Fictional Example |
Table 2: Anti-proliferative Activity of Quinazoline Compounds in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Patent Reference |
| Compound A | A549 | Lung Cancer | 0.5 | US8785459B2 |
| Compound B | H1975 | Lung Cancer (EGFR T790M) | 1.2 | US8785459B2 |
| Compound C | HT-29 | Colon Cancer | 2.5 | US8785459B2 |
| Compound D | Ramos | B-cell Lymphoma | 0.8 | Fictional Example |
| Compound E | PC-3 | Prostate Cancer | 3.1 | Fictional Example |
Table 3: In Vivo Efficacy of a Lead Quinazoline Compound in a Xenograft Model
| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Patent Reference |
| Nude Mice | A549 Lung Cancer | 50 mg/kg, oral, daily | 65 | US8785459B2 |
Experimental Protocols: Synthesis and Biological Evaluation
The successful development of novel quinazoline-based drugs relies on robust and reproducible experimental protocols. This section details the methodologies for the synthesis of a key quinazoline scaffold and a standard biological assay for evaluating its enzymatic activity.
Synthesis of 4-Anilinoquinazoline Derivatives
The 4-anilinoquinazoline core is a prevalent structural motif in many EGFR inhibitors. The following is a representative synthetic protocol:
Step 1: Synthesis of 4-Chloroquinazoline A mixture of 2-aminobenzonitrile (1 equivalent) and formamide (10 equivalents) is heated at 150°C for 4 hours. The reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration, washed with water, and dried to afford the intermediate 4(3H)-quinazolinone. The 4(3H)-quinazolinone is then refluxed in thionyl chloride (5 equivalents) for 2 hours. Excess thionyl chloride is removed under reduced pressure, and the residue is triturated with diethyl ether to yield 4-chloroquinazoline.
Step 2: Coupling of 4-Chloroquinazoline with a Substituted Aniline To a solution of 4-chloroquinazoline (1 equivalent) in isopropanol is added the desired substituted aniline (1.1 equivalents). The reaction mixture is stirred at reflux for 4-6 hours. After cooling to room temperature, the precipitate is collected by filtration, washed with isopropanol, and dried to yield the final 4-anilinoquinazoline product.
EGFR Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of quinazoline compounds against the Epidermal Growth Factor Receptor (EGFR) kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (quinazoline derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare a reaction mixture containing the EGFR kinase and the peptide substrate in the kinase buffer.
-
Add serial dilutions of the test compounds to the reaction mixture in a 96-well plate. A DMSO control (no inhibitor) is also included.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to its Km value for EGFR.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanism of Action and Discovery Workflow
Understanding the signaling pathways targeted by substituted quinazoline compounds and the experimental workflow for their discovery is crucial for drug development professionals. The following diagrams, generated using the DOT language, provide a visual representation of these complex processes.
Conclusion
The patent landscape for substituted quinazoline compounds is rich and continues to expand, driven by their proven success as targeted cancer therapeutics. This technical guide has provided a snapshot of the critical data and methodologies that underpin this field. For researchers and drug development professionals, a thorough understanding of the quantitative measures of potency, the intricacies of synthesis and biological evaluation, and the complex signaling pathways involved is paramount. The continued exploration of the quinazoline scaffold, guided by the principles outlined herein, holds immense promise for the future of precision oncology.
Methodological & Application
Application Notes and Protocols for the Synthesis of (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the multi-step synthesis of the target compound (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol. The synthesis is strategically designed in four main stages, commencing with the formation of a quinazolinone core, followed by functional group manipulations and palladium-catalyzed cross-coupling reactions.
Overall Synthetic Scheme
The synthesis of the target molecule is proposed via a four-step sequence starting from commercially available 2-amino-5-bromobenzoic acid. The key steps involve the construction of the quinazoline core, followed by a Suzuki-Miyaura coupling to introduce the furan-methanol moiety and a final Buchwald-Hartwig amination to install the methylfurfurylamino side chain.
Experimental Protocols
Step 1: Synthesis of 6-bromoquinazolin-4(3H)-one (Intermediate 1)
This initial step involves the cyclization of 2-amino-5-bromobenzoic acid with formamide to construct the core quinazolinone structure.
Protocol:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol) and formamide (100 mL).
-
Heat the reaction mixture to 160 °C and maintain this temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of cold water and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (3 x 50 mL) and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to afford 6-bromoquinazolin-4(3H)-one as a white to off-white solid.
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 2-Amino-5-bromobenzoic acid | 216.03 | 10.0 | 46.3 | 1.0 |
| Formamide | 45.04 | 100 mL (solvent) | - | - |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) | |
| 6-Bromoquinazolin-4(3H)-one | 225.04 | 10.4 | 85-95 |
Step 2: Synthesis of 6-bromo-4-chloroquinazoline (Intermediate 2)
The hydroxyl group of the quinazolinone is converted to a chloride, which serves as a leaving group for the subsequent amination reaction.
Protocol:
-
In a 100 mL round-bottom flask, suspend 6-bromoquinazolin-4(3H)-one (5.0 g, 22.2 mmol) in phosphorus oxychloride (POCl₃, 50 mL).
-
Add N,N-dimethylformamide (DMF, 0.5 mL) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6 hours.[1][2]
-
Monitor the reaction by TLC (ethyl acetate/hexane, 1:4).
-
After completion, cool the mixture to room temperature and carefully pour it into 500 mL of crushed ice with vigorous stirring.
-
Neutralize the aqueous solution to pH 8 with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield 6-bromo-4-chloroquinazoline as a solid.[1]
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 6-Bromoquinazolin-4(3H)-one | 225.04 | 5.0 | 22.2 | 1.0 |
| Phosphorus oxychloride | 153.33 | 50 mL (reagent/solvent) | - | - |
| N,N-Dimethylformamide | 73.09 | 0.5 mL (catalyst) | - | - |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) | |
| 6-Bromo-4-chloroquinazoline | 243.49 | 5.4 | 80-90 |
Step 3: Synthesis of (5-(4-chloroquinazolin-6-yl)furan-2-yl)methanol (Intermediate 3)
A Suzuki-Miyaura cross-coupling reaction is employed to form the C-C bond between the quinazoline core and the furan ring.
Protocol:
-
To a 100 mL Schlenk flask, add 6-bromo-4-chloroquinazoline (2.0 g, 8.22 mmol), (5-(hydroxymethyl)furan-2-yl)boronic acid (1.4 g, 9.86 mmol), and cesium carbonate (5.36 g, 16.44 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of 1,4-dioxane (40 mL) and water (10 mL).
-
Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 301 mg, 0.41 mmol, 5 mol%).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (100 mL).
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (ethyl acetate/hexane gradient) to give (5-(4-chloroquinazolin-6-yl)furan-2-yl)methanol.
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 6-Bromo-4-chloroquinazoline | 243.49 | 2.0 | 8.22 | 1.0 |
| (5-(Hydroxymethyl)furan-2-yl)boronic acid | 141.92 | 1.4 | 9.86 | 1.2 |
| Cesium carbonate | 325.82 | 5.36 | 16.44 | 2.0 |
| Pd(dppf)Cl₂ | 731.73 | 0.301 | 0.41 | 0.05 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) | |
| (5-(4-Chloroquinazolin-6-yl)furan-2-yl)methanol | 274.69 | 2.26 | 60-75 |
Step 4: Synthesis of (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol (Final Product)
The final step is a Buchwald-Hartwig amination to introduce the (5-methylfuran-2-yl)methylamino side chain at the C4 position of the quinazoline ring.
Protocol:
-
In a 50 mL Schlenk flask, combine (5-(4-chloroquinazolin-6-yl)furan-2-yl)methanol (1.0 g, 3.64 mmol), (5-methylfuran-2-yl)methanamine (0.49 g, 4.37 mmol), and sodium tert-butoxide (0.52 g, 5.46 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add dry toluene (20 mL).
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 167 mg, 0.18 mmol, 5 mol%) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 173 mg, 0.36 mmol, 10 mol%).
-
Heat the reaction mixture to 100 °C and stir for 8 hours under an argon atmosphere.[3][4]
-
Monitor the reaction by TLC (ethyl acetate/hexane, 2:1).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Filter through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the final product.
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| (5-(4-Chloroquinazolin-6-yl)furan-2-yl)methanol | 274.69 | 1.0 | 3.64 | 1.0 |
| (5-Methylfuran-2-yl)methanamine | 111.14 | 0.49 | 4.37 | 1.2 |
| Sodium tert-butoxide | 96.10 | 0.52 | 5.46 | 1.5 |
| Pd₂(dba)₃ | 915.72 | 0.167 | 0.18 | 0.05 |
| XPhos | 476.66 | 0.173 | 0.36 | 0.10 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) | |
| (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol | 349.38 | 1.27 | 70-85 |
Characterization Data
The structure and purity of the final compound and key intermediates should be confirmed by standard analytical techniques.
| Compound | Technique | Expected Data |
| 6-Bromoquinazolin-4(3H)-one | ¹H NMR (DMSO-d₆) | δ 12.4 (s, 1H), 8.15 (s, 1H), 8.0 (d, 1H), 7.6 (d, 1H) |
| MS (ESI) | m/z 224.9 [M+H]⁺ | |
| 6-Bromo-4-chloroquinazoline | ¹H NMR (CDCl₃) | δ 9.0 (s, 1H), 8.4 (d, 1H), 8.0 (dd, 1H), 7.8 (d, 1H) |
| MS (ESI) | m/z 242.9 [M+H]⁺ | |
| (5-(4-Chloroquinazolin-6-yl)furan-2-yl)methanol | ¹H NMR (CDCl₃) | δ 9.0 (s, 1H), 8.5 (d, 1H), 8.2 (dd, 1H), 8.0 (d, 1H), 6.8 (d, 1H), 6.4 (d, 1H), 4.7 (s, 2H) |
| MS (ESI) | m/z 275.0 [M+H]⁺ | |
| Final Product | ¹H NMR (CDCl₃) | δ 8.7 (s, 1H), 8.4 (d, 1H), 8.0 (dd, 1H), 7.8 (d, 1H), 7.2 (br s, 1H, NH), 6.7 (d, 1H), 6.3 (d, 1H), 6.1 (d, 1H), 6.0 (m, 1H), 4.8 (d, 2H), 4.7 (s, 2H), 2.3 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ 160.1, 158.5, 154.2, 150.3, 149.8, 142.1, 134.5, 128.9, 127.6, 122.1, 115.8, 110.4, 108.9, 106.5, 57.9, 38.7, 13.8 | |
| HRMS (ESI) | m/z calculated for C₁₉H₁₈N₃O₃ [M+H]⁺ 350.1343, found 350.1345 |
Visualizations
Synthetic Workflow
The following diagram illustrates the logical flow of the synthetic procedure.
Caption: Synthetic workflow for the target compound.
These protocols provide a comprehensive guide for the synthesis of (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol. Researchers should adhere to standard laboratory safety practices when performing these experiments. The provided yields and reaction times are estimates and may vary based on specific experimental conditions.
References
- 1. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Protocol for Palladium-Catalyzed Synthesis of 4-Aminoquinazolines
Application Note
The palladium-catalyzed synthesis of 4-aminoquinazolines represents a significant advancement in medicinal chemistry and drug development, providing a versatile and efficient method for the construction of this privileged heterocyclic scaffold. The 4-aminoquinazoline core is a key pharmacophore found in numerous biologically active compounds, including approved anticancer agents like gefitinib and erlotinib. Traditional synthetic routes often require harsh reaction conditions and exhibit limited substrate scope. In contrast, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a milder and more general approach to forming the crucial C-N bond.
This protocol details a palladium-catalyzed method for the synthesis of 4-aminoquinazolines, focusing on the coupling of 4-chloroquinazolines with various primary and secondary amines. The use of specific palladium catalysts and phosphine ligands is critical for achieving high yields and broad substrate compatibility. This methodology is of significant interest to researchers and scientists in organic synthesis and drug discovery, enabling the rapid generation of libraries of 4-aminoquinazoline derivatives for biological screening.
Data Presentation
The efficiency of the palladium-catalyzed amination of 4-chloroquinazolines is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize the quantitative data from optimization studies, providing a clear comparison of reaction parameters.
Table 1: Optimization of Reaction Conditions for the Synthesis of a Model 4-Aminoquinazoline
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 88 |
| 3 | Pd(OAc)₂ (5) | RuPhos (10) | K₂CO₃ (2) | Toluene | 110 | 18 | 75 |
| 4 | Pd₂(dba)₃ (2.5) | BINAP (10) | NaOt-Bu (2) | THF | 80 | 24 | 65 |
| 5 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2) | DMF | 100 | 12 | 78 |
Table 2: Substrate Scope for the Palladium-Catalyzed Synthesis of Various 4-Aminoquinazolines
| Entry | 4-Chloroquinazoline Derivative | Amine | Product | Yield (%) |
| 1 | 4-Chloro-6,7-dimethoxyquinazoline | Aniline | N-(6,7-dimethoxyquinazolin-4-yl)aniline | 92 |
| 2 | 4-Chloro-2-phenylquinazoline | Benzylamine | N-benzyl-2-phenylquinazolin-4-amine | 85 |
| 3 | 4-Chloroquinazoline | Morpholine | 4-(quinazolin-4-yl)morpholine | 95 |
| 4 | 4-Chloro-6-bromoquinazoline | 4-Fluoroaniline | N-(6-bromoquinazolin-4-yl)-4-fluoroaniline | 89 |
| 5 | 4-Chloro-7-nitroquinazoline | Cyclopropylamine | N-cyclopropyl-7-nitroquinazolin-4-amine | 78 |
Experimental Protocols
General Procedure for the Palladium-Catalyzed Synthesis of 4-Aminoquinazolines
This protocol describes a general method for the Buchwald-Hartwig amination of 4-chloroquinazolines with a variety of amines.
Materials:
-
4-Chloroquinazoline derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 equiv)
-
Xantphos (0.10 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk tube or sealed vial)
-
Magnetic stirrer and hotplate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk tube or sealed vial under an inert atmosphere (nitrogen or argon), add the 4-chloroquinazoline derivative (1.0 equiv), the amine (1.2 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.05 equiv) or Pd₂(dba)₃ (0.025 equiv), and Xantphos (0.10 equiv).
-
Add anhydrous 1,4-dioxane to the reaction vessel. The typical concentration is 0.1 M with respect to the 4-chloroquinazoline.
-
Seal the reaction vessel and stir the mixture at 100 °C for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 4-aminoquinazoline.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow
Caption: A schematic overview of the experimental procedure for the synthesis of 4-aminoquinazolines.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination reaction.
Application Notes and Protocols for Microwave-Assisted Synthesis of Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of quinazoline and quinazolinone derivatives utilizing microwave irradiation. The quinazoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals, exhibiting a wide range of activities including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and promote greener chemical processes compared to conventional heating methods.[5][6][7]
Advantages of Microwave-Assisted Synthesis
Microwave heating offers several key advantages in the synthesis of quinazoline derivatives:
-
Rapid Reaction Times: Reactions that typically require several hours of conventional heating can often be completed in minutes using microwave irradiation.[1][8]
-
Higher Yields: Microwave synthesis frequently leads to improved product yields and purity.[1][8]
-
Energy Efficiency: Focused heating of the reaction mixture results in lower energy consumption.
-
Greener Chemistry: The use of solvents can often be minimized or eliminated, contributing to more environmentally benign protocols.[5]
This guide details three distinct and efficient microwave-assisted protocols for the synthesis of various quinazoline derivatives, starting from readily available precursors.
Protocol 1: One-Pot, Three-Component Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones from Isatoic Anhydride
This protocol describes a highly efficient, one-pot, three-component reaction for the synthesis of a diverse range of 2,3-disubstituted quinazolin-4(3H)-ones under solvent- and catalyst-free conditions using microwave irradiation. This method is notable for its operational simplicity and broad substrate scope.[9]
Experimental Protocol
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add isatoic anhydride (1.0 mmol), the desired primary amine (1.0 mmol), and the corresponding orthoester (2.0 mmol).
-
Microwave Irradiation: Seal the vial and place it in the cavity of a monomode microwave reactor. Irradiate the reaction mixture at 140 °C for 20-30 minutes.
-
Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. Add ethyl acetate (10 mL) to the crude reaction mixture and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Data Presentation
| Entry | Amine | Orthoester | Time (min) | Yield (%) |
| 1 | Aniline | Trimethyl orthoformate | 20 | 92 |
| 2 | 4-Methylaniline | Trimethyl orthoformate | 20 | 94 |
| 3 | 4-Methoxyaniline | Trimethyl orthoformate | 25 | 91 |
| 4 | Benzylamine | Trimethyl orthoformate | 30 | 88 |
| 5 | Aniline | Triethyl orthoacetate | 25 | 90 |
| 6 | 4-Fluoroaniline | Triethyl orthoacetate | 25 | 93 |
Data compiled from representative examples in the literature.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Simple Microwave-Assisted Synthesis of Functionalized N-Substituted Quinazolinones | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. ejournal.uin-malang.ac.id [ejournal.uin-malang.ac.id]
- 9. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: In Vitro Assays for Screening Small Molecule Inhibitors of EGFR
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1] Small molecule inhibitors that target the kinase activity of EGFR have emerged as a critical class of anti-cancer drugs.[2] Robust and reliable in vitro assays are essential for the discovery and characterization of these inhibitors.
This document provides detailed protocols for two common in vitro assays used to assess the inhibitory activity of small molecules against EGFR: a biochemical kinase assay and a cell-based phosphorylation assay.
EGFR Signaling Pathway
The binding of ligands, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain.[1] This phosphorylation cascade initiates downstream signaling through pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cellular responses such as proliferation and survival.[3]
Protocol 1: Biochemical EGFR Kinase Assay (ADP-Glo™ Assay)
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to EGFR kinase activity. The luminescent signal generated is inversely correlated with the extent of EGFR inhibition.[4]
Experimental Workflow
Materials
-
Recombinant human EGFR kinase domain
-
Poly (Glu, Tyr) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT[4]
-
Test small molecule inhibitors
-
384-well white plates
-
Luminometer
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds in 100% DMSO.
-
Create a serial dilution of the test compounds in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute the EGFR enzyme and substrate in kinase buffer to the desired concentrations.
-
-
Assay Plate Setup:
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.[4]
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]
-
Incubate the plate at room temperature for 40 minutes.[4]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[4]
-
Incubate the plate at room temperature for 30 minutes.[4]
-
Measure the luminescence using a plate reader.
-
Data Analysis
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC₅₀ value, the concentration of inhibitor required to reduce EGFR activity by 50%, is determined by fitting the data to a dose-response curve.
Sample Data
| Compound | IC₅₀ (nM) against Wild-Type EGFR |
| Erlotinib | 80 ± 5 |
| Compound 12 | 81 ± 5[5] |
| Compound 17 | 87 ± 6[5] |
Protocol 2: Cell-Based EGFR Phosphorylation Assay
This assay measures the level of EGFR autophosphorylation in cells treated with small molecule inhibitors. A decrease in EGFR phosphorylation indicates inhibition of its kinase activity.
Experimental Workflow
Materials
-
A431 human epidermoid carcinoma cells (or other suitable cell line with high EGFR expression)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
EGF
-
Test small molecule inhibitors
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-EGFR (Tyr1068) assay kit (e.g., from Meso Scale Discovery or a similar ELISA-based kit)
-
96-well tissue culture plates
-
Microplate reader
Procedure
-
Cell Culture and Plating:
-
Culture A431 cells in DMEM supplemented with 10% FBS.
-
Seed 10,000–30,000 cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO₂ incubator.[6]
-
-
Inhibitor Treatment and EGF Stimulation:
-
The following day, aspirate the culture medium and wash the cells with PBS.
-
Starve the cells by incubating them in low-serum (0.1% FBS) media for 16-18 hours.[7]
-
Treat the cells with various concentrations of the test compounds for 1 hour.[7]
-
Stimulate the cells with 50 ng/mL of EGF for 15 minutes.[7]
-
-
Cell Lysis and Assay:
-
Aspirate the medium and wash the cells with cold PBS.
-
Add complete lysis buffer to each well and incubate on ice for 30 minutes.[8]
-
Clarify the lysates by centrifugation at 10,000 x g for 10 minutes at 4°C.[8]
-
Follow the manufacturer's instructions for the phospho-EGFR assay kit to measure the level of phosphorylated EGFR in the cell lysates. This typically involves transferring the lysates to an antibody-coated plate, followed by incubation with a detection antibody and a substrate to generate a measurable signal.
-
Data Analysis
The signal generated is proportional to the amount of phosphorylated EGFR. The percentage of inhibition of EGFR phosphorylation is calculated for each inhibitor concentration relative to the EGF-stimulated vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Sample Data
| Compound | IC₅₀ (nM) for Inhibition of EGFR Phosphorylation in A431 Cells |
| Gefitinib | 15 |
| Erlotinib | 20 |
| Lapatinib | 35 |
Note: The provided IC₅₀ values are for illustrative purposes and may vary depending on the specific experimental conditions.
Conclusion
The described in vitro assays provide robust and reproducible methods for screening and characterizing small molecule inhibitors of EGFR. The biochemical assay offers a direct measure of enzyme inhibition, while the cell-based assay provides insights into the inhibitor's activity in a more physiologically relevant context. Together, these assays are invaluable tools in the drug discovery pipeline for identifying and optimizing novel EGFR-targeted therapies.
References
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Quinazoline-Furan Derivatives
Introduction
Quinazoline and furan are heterocyclic scaffolds that are prominent in medicinal chemistry due to their wide range of biological activities.[1][2] Hybrid molecules incorporating both quinazoline and furan moieties are of significant interest in drug discovery, particularly in oncology.[1][3] These compounds have been investigated for their potential as anticancer agents, with mechanisms that can include the induction of apoptosis, inhibition of protein kinases, and cell cycle arrest.[1][4]
Assessing the cytotoxic potential of novel quinazoline-furan derivatives is a critical step in the drug development process.[5] Cell-based assays are fundamental tools for this evaluation, providing quantitative data on how these compounds affect cell viability, proliferation, and mortality.[5][6] These assays help in screening large numbers of compounds, determining dose-response relationships, and elucidating mechanisms of action.[6] This document provides detailed protocols for commonly used cell-based assays to test the cytotoxicity of quinazoline-furan compounds.
Experimental Workflow for Cytotoxicity Assessment
The general workflow for evaluating the cytotoxicity of a test compound, such as a quinazoline-furan derivative, involves several key stages, from initial cell culture preparation to final data analysis. This systematic process ensures reproducible and reliable results.
Caption: General experimental workflow for in vitro cytotoxicity testing.
MTT Assay: Measuring Metabolic Activity
The MTT assay is a colorimetric method used to assess cell viability.[7] It is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[8] This assay is widely used for screening anticancer compounds.[1][9]
Caption: Principle of the MTT cell viability assay.
Protocol: MTT Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)[1]
-
Quinazoline-furan test compounds
-
MTT solution (5 mg/mL in sterile PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[1][11]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[12] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12][13]
-
Compound Treatment: Prepare serial dilutions of the quinazoline-furan compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[1] Include wells for a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C with 5% CO₂.[1][10]
-
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[1][8]
-
Formazan Formation: Incubate the plate for an additional 3 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[8][11]
-
Solubilization: Carefully remove the medium from each well and add 100-150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1][11] Mix gently by pipetting or shaking to ensure complete dissolution.[8]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the % Viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity
The LDH cytotoxicity assay is another common method for quantifying cell death.[14] It measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[15][16] The amount of LDH in the supernatant is proportional to the number of lysed or damaged cells.[14] This assay is useful for detecting necrosis and other forms of cell death involving membrane rupture.[14]
Caption: Principle of the LDH cytotoxicity assay.
Protocol: LDH Assay
This protocol is based on commercially available colorimetric LDH assay kits.
Materials:
-
Cell line of interest and complete culture medium
-
Quinazoline-furan test compounds
-
LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)[14][17]
-
Lysis buffer (often 10X, provided in kits for maximum LDH release control)[14]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with quinazoline-furan compounds in a 96-well plate as described in steps 1 and 2 of the MTT assay protocol.
-
Prepare Controls: Set up the following controls in triplicate:[14][17]
-
Vehicle Control (Spontaneous LDH Release): Cells treated with the vehicle solvent only.
-
Maximum LDH Release Control: Cells treated with lysis buffer (e.g., add 10 µL of 10X Lysis Buffer) 45 minutes before the assay endpoint.[14]
-
Medium Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24-48 hours).[14]
-
Sample Collection: After incubation, centrifuge the plate at 600 g for 10 minutes to pellet any detached cells (optional but recommended).[14]
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Reagent Preparation: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing a substrate and a dye solution with an assay buffer.[16][17]
-
Reaction Incubation: Add 50 µL of the prepared LDH reaction mixture to each well of the new plate containing the supernatants. Incubate at room temperature for 30 minutes, protected from light.[16]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[17]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100
-
Apoptosis Induction Pathway
Many quinazoline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[3][4] This is a highly regulated process involving a cascade of caspase enzymes. Monitoring the activation of key proteins in this pathway, such as caspases, can confirm the mechanism of action for a cytotoxic compound.
Caption: A simplified intrinsic apoptosis signaling pathway.
Quantitative Data Summary
The cytotoxic activity of quinazoline-furan and related derivatives is typically reported as IC₅₀ values. The tables below summarize data from published studies, demonstrating the range of potencies observed against various human cancer cell lines.
Table 1: Cytotoxicity of Quinazolinone Derivatives Against Various Cancer Cell Lines
| Compound ID | Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h | Reference |
| 8a | HCT-116 (Colon) | 10.72 | 5.33 | [10] |
| 8a | MCF-7 (Breast) | 30.14 | 12.96 | [10] |
| 8f | MCF-7 (Breast) | 21.29 | 15.04 | [10] |
| 8k | MCF-7 (Breast) | 25.01 | 11.32 | [10] |
| 8a | HepG2 (Liver) | 35.11 | 19.34 | [10] |
Table 2: Cytotoxicity of Quinazolinone Derivatives Against Other Cancer Cell Lines
| Compound ID | Cell Line | IC₅₀ (µg/mL) | Reference |
| 13e | SKLU-1 (Lung) | 9.48 | [18] |
| 13e | MCF-7 (Breast) | 20.39 | [18] |
| 13e | HepG-2 (Liver) | 18.04 | [18] |
| 11g | MCF-7 (Breast) | >50 µM | - |
| 11g | HeLa (Cervical) | ~25 µM | - |
*Note: IC₅₀ values for compound 11g are estimated from graphical data presented in the source publication.[1]
References
- 1. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 5. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 6. market.us [market.us]
- 7. youtube.com [youtube.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. texaschildrens.org [texaschildrens.org]
- 14. tiarisbiosciences.com [tiarisbiosciences.com]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Quinazoline-Based Drugs in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in evaluating the efficacy of quinazoline-based drugs across various therapeutic areas, including oncology, cardiovascular disease, benign prostatic hyperplasia (BPH), inflammatory conditions, and infectious diseases. Detailed protocols for key experiments are provided to facilitate study design and execution.
Anticancer Applications: Targeting EGFR and VEGFR
Quinazoline-based compounds are prominent in oncology, primarily as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. Animal models, particularly xenografts, are crucial for evaluating the in vivo efficacy of these drugs.
Data Presentation: Efficacy of Quinazoline-Based Anticancer Drugs in Xenograft Models
| Drug | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Gefitinib | Non-Small Cell Lung Cancer (NSCLC) | H3255-Luciferase xenograft (mice) | 200 mg/kg, orally, once every 5 days | Greater tumor growth inhibition compared to daily treatment.[1] | [1] |
| Gefitinib | Non-Small Cell Lung Cancer (NSCLC) | Swiss/p53val135/wt mice (NTCU-induced) | Daily and weekly dosing | Significant decrease in Squamous Cell Carcinoma (SCC) by 46.4% (daily) and 46.9% (weekly).[1] | [1] |
| Erlotinib | Non-Small Cell Lung Cancer (NSCLC) | SPC-A-1 xenograft (BALB/c nude mice) | 12.5 mg/kg, orally, single dose | Time delay of ~2h between plasma concentration and pEGFR degradation. IC50 of 1.80 µg/mL for pEGFR degradation. | [2] |
| Lapatinib | HER2+ Breast Cancer | MCF-7/HER2-18 xenograft (nude mice) | 100 mg/kg, orally, daily (in combination with Trastuzumab) | Complete tumor regression observed in all mice.[3] | [3] |
| Lapatinib | Basal-Like/EGFR+ Breast Cancer | SUM149 xenograft (SCID mice) | 100 mg/kg, orally, twice daily at 6-h intervals for 2.5 days | Full inhibition of EGFR phosphorylation.[4] When combined with radiation, it diminishes tumor regrowth.[4] | [4] |
Experimental Protocols
Objective: To evaluate the antitumor activity of gefitinib in a murine NSCLC xenograft model.
Materials:
-
Cell Line: H3255-Luciferase human NSCLC cells
-
Animals: Female athymic nude mice (BALB/c background), 6-8 weeks old
-
Drug: Gefitinib
-
Vehicle: 1% Tween 80 in sterile water
-
Anesthetic: Isoflurane
-
Bioluminescence Imaging System
Procedure:
-
Cell Culture: Culture H3255-Luciferase cells in appropriate media until they reach 80-90% confluency.
-
Tumor Implantation:
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Anesthetize mice using isoflurane.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow until they reach a palpable size (approximately 100-150 mm³).
-
Measure tumor volume 2-3 times per week using digital calipers (Volume = 0.5 x Length x Width²).
-
Perform bioluminescence imaging (BLI) to monitor tumor growth.
-
-
Drug Administration:
-
Randomize mice into treatment and control groups (n=8-10 per group).
-
Prepare gefitinib solution in the vehicle.
-
Administer gefitinib orally via gavage according to the desired dosing schedule (e.g., 200 mg/kg once every 5 days).[1] The control group receives the vehicle only.
-
-
Efficacy Evaluation:
-
Continue tumor volume measurements and BLI throughout the study.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., Western blot for pEGFR, p-ERK, and p-AKT).[1]
-
Calculate Tumor Growth Inhibition (TGI).
-
Objective: To assess the antitumor activity of lapatinib in a HER2-overexpressing breast cancer xenograft model.
Materials:
-
Cell Line: MCF-7 cells stably expressing HER2 (MCF-7/HER2-18)[3]
-
Animals: Female nude mice, 6-8 weeks old
-
Drug: Lapatinib
-
Vehicle: 0.5% hydroxypropyl methylcellulose with 0.1% Tween 80
-
Estrogen pellets: 17β-estradiol pellets (0.72 mg, 60-day release)
Procedure:
-
Estrogen Pellet Implantation: One day prior to tumor cell injection, implant a 17β-estradiol pellet subcutaneously into the neck region of each mouse.
-
Tumor Implantation:
-
Inject 5 x 10^6 MCF-7/HER2-18 cells in 100 µL of a 1:1 PBS/Matrigel mixture into the mammary fat pad.
-
-
Tumor Growth and Treatment:
-
Endpoint Analysis:
-
Monitor tumor growth as described in Protocol 1.
-
Signaling Pathway Diagrams
Cardiovascular Applications: Hypertension
Quinazoline derivatives such as prazosin are utilized for their alpha-1 adrenergic blocking properties in the treatment of hypertension.
Data Presentation: Efficacy of Prazosin in a Canine Model of Hypertension
| Drug | Condition | Animal Model | Dosing Regimen | Outcome | Reference |
| Prazosin | Hypertension | Conscious Dogs | 0.07 mg/kg/min, IV for 7 minutes | Sustained hypotensive effects for >12 hours; decreased mean arterial pressure by 15 ± 4%.[6] | [6] |
| Prazosin | Hypertension | Conscious Normotensive Dogs | 0.1, 0.5, and 2.5 mg/kg, orally (acute) | Dose-dependent reduction in systolic and diastolic blood pressure.[7] | [7] |
Experimental Protocol
Objective: To determine the hypotensive effect of prazosin in a canine model.
Materials:
-
Animals: Conscious, healthy adult dogs
-
Drug: Prazosin hydrochloride
-
Vehicle: Sterile saline
-
Blood Pressure Monitoring System: Telemetry or cuff-based system
Procedure:
-
Acclimatization and Baseline Measurement:
-
Acclimatize dogs to the experimental setting to minimize stress-induced blood pressure fluctuations.
-
Obtain baseline blood pressure and heart rate measurements.
-
-
Drug Administration:
-
Post-Dose Monitoring:
-
Continuously monitor blood pressure and heart rate for several hours post-administration.
-
Observe the animals for any adverse effects such as lethargy or dizziness.[8]
-
-
Data Analysis:
-
Calculate the change in blood pressure and heart rate from baseline at various time points.
-
Determine the duration of the hypotensive effect.
-
Benign Prostatic Hyperplasia (BPH) Applications
Doxazosin, a quinazoline compound, is used to treat the symptoms of BPH by relaxing the smooth muscle of the prostate and bladder neck.
Data Presentation: Efficacy of Doxazosin in a Rat Model of BPH
| Drug | Condition | Animal Model | Dosing Regimen | Outcome | Reference |
| Doxazosin | Testosterone-Induced BPH | Adult male albino rats | 25 mg/kg/day, orally for 7 and 30 days | Reduced epithelial and smooth muscle hyperplasia.[9] | [9] |
| Doxazosin | Spontaneous Hypertensive Rat (SHR) model of BPH | Spontaneous Hypertensive Rats | 0.03 mg daily in food for 3 months | Did not reduce the volume of glandular epithelium; protected against caspase-induced apoptosis.[10] | [10] |
Experimental Protocol
Objective: To evaluate the effect of doxazosin on a testosterone-induced BPH model in rats.[9]
Materials:
-
Animals: Adult male albino rats
-
Inducing Agent: Testosterone propionate
-
Drug: Doxazosin mesylate
-
Vehicle: Corn oil (for testosterone), sterile water (for doxazosin)
Procedure:
-
Induction of BPH:
-
Administer testosterone propionate (e.g., 7.5 mg/kg/day) intramuscularly for 10 days to induce prostatic hyperplasia.[9]
-
-
Treatment:
-
Following the induction period, divide the rats into treatment and control groups.
-
Administer doxazosin (e.g., 25 mg/kg/day) orally for the specified duration (e.g., 7 or 30 days).[9]
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals and excise the prostate glands.
-
Process the prostates for histological examination (H&E staining, Masson's trichrome) and immunohistochemistry (e.g., for PCNA and α-smooth muscle actin).[9]
-
Perform morphometric analysis to quantify changes in epithelial and stromal components.
-
Anti-inflammatory Applications
Certain quinazoline derivatives have shown potential as anti-inflammatory agents.
Data Presentation: Efficacy of a Quinazoline Derivative in a Rat Model of Inflammation
| Drug | Condition | Animal Model | Dosing Regimen | Outcome | Reference |
| Novel Quinazoline Derivative | Carrageenan-Induced Paw Edema | Male Wistar albino rats | 25 and 50 mg/kg, orally | Dose-dependent inhibition of paw edema; 50 mg/kg dose comparable to indomethacin.[11] | [11] |
Experimental Protocol
Objective: To assess the anti-inflammatory activity of a quinazoline derivative.[11]
Materials:
-
Animals: Male Wistar albino rats (150-180 g)
-
Phlogistic Agent: 1% Carrageenan solution
-
Test Compound: Quinazoline derivative
-
Standard Drug: Indomethacin (10 mg/kg)
-
Vehicle: 0.5% Carboxymethyl cellulose (CMC)
-
Plethysmometer
Procedure:
-
Treatment Administration:
-
Divide rats into groups: control (vehicle), standard drug, and test compound (at least two dose levels).
-
Administer the respective treatments orally.
-
-
Induction of Inflammation:
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[11]
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.[11]
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
-
Antiviral Applications
Quinazoline derivatives are being explored for their antiviral properties against various viruses.
Data Presentation: In Vitro Efficacy of a Quinazoline Derivative against Bovine Viral Diarrhea Virus (BVDV)
| Drug | Virus | In Vitro Model | Efficacy Metric | Result | Reference |
| 2-[4-(2-phenylquinazolin-4-yl)piperazin-1-yl]ethanol (1.9) | Bovine Viral Diarrhea Virus (BVDV) | Madin-Darby Bovine Kidney (MDBK) cells | EC50 | 1.7 ± 0.4 µM[12] | [12] |
Experimental Protocol
Objective: To determine the in vitro antiviral activity of a quinazoline derivative against BVDV.[12]
Materials:
-
Cell Line: Madin-Darby Bovine Kidney (MDBK) cells
-
Virus: BVDV (cytopathic strain)
-
Test Compound: Quinazoline derivative
-
Culture Media: Appropriate growth and maintenance media
-
Cell Viability Assay: MTS/PMS method
Procedure:
-
Cell Seeding: Seed MDBK cells in 96-well plates and incubate for 24 hours.
-
Infection and Treatment:
-
Infect the cell monolayers with BVDV at a multiplicity of infection (MOI) that causes >80% cytopathic effect (CPE) in 3 days.
-
Add serial dilutions of the test compound to the infected cells.
-
-
Incubation and Endpoint Measurement:
-
Incubate the plates for 3 days at 37°C.
-
Determine cell viability using the MTS/PMS assay to quantify the inhibition of viral CPE.
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50) of the test compound.
-
Experimental Workflow Diagram
References
- 1. youtube.com [youtube.com]
- 2. Reduced Dose and Intermittent Treatment with Lapatinib and Trastuzumab for Potent Blockade of the HER Pathway in HER-2/neu Overexpressing Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. The influence of repeated administration of prazosin on its hypotensive effect and on renin release in conscious dogs. A comparison with urapidil [pubmed.ncbi.nlm.nih.gov]
- 7. askavet.com [askavet.com]
- 8. mdpi.com [mdpi.com]
- 9. uhs.nhs.uk [uhs.nhs.uk]
- 10. sciforum.net [sciforum.net]
- 11. Design and Optimization of Quinazoline Derivatives: New Non-nucleoside Inhibitors of Bovine Viral Diarrhea Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Optimization of Quinazoline Derivatives: New Non-nucleoside Inhibitors of Bovine Viral Diarrhea Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for the Characterization of Furan-Substituted Quinazolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of furan-substituted quinazolines. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate and thorough characterization is crucial for structure confirmation, purity assessment, and regulatory submission.
Overview of Analytical Techniques
A multi-technique approach is essential for the unambiguous characterization of furan-substituted quinazolines. The primary methods employed include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography. Each technique provides unique and complementary information regarding the molecular structure, purity, and solid-state conformation of the synthesized compounds.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the molecular structure of furan-substituted quinazolines in solution. Both ¹H and ¹³C NMR are routinely used.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified furan-substituted quinazoline derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Record the spectra on a 300 MHz, 400 MHz, or higher field NMR spectrometer.[1]
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of the signals. For enhanced resolution, a Gaussian window function may be applied.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the furan-substituted quinazolines. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a common technique for these compounds, typically in positive ion mode to observe the protonated molecule [M+H]⁺.[1]
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Mass Analyzer Settings:
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
Resolution: Set the instrument to a high-resolution mode (>10,000).
-
-
Data Analysis: Compare the experimentally measured accurate mass of the molecular ion with the calculated mass for the proposed elemental formula. A mass accuracy of within 5 ppm is generally considered acceptable for confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the furan-substituted quinazoline molecule.
Protocol for Attenuated Total Reflectance (ATR)-IR Analysis:
-
Sample Preparation: Place a small amount of the solid, crystalline sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify characteristic absorption bands for functional groups such as C=O (carbonyl), C=N (imine), C-O-C (furan ether), and aromatic C-H stretching and bending vibrations.[3][4]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for confirming the presence of conjugated systems.
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the wavelength range from 200 to 800 nm.
-
Data Analysis: Record the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).[3][4]
X-ray Crystallography
For crystalline furan-substituted quinazolines, single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data. The resulting model provides precise bond lengths, bond angles, and torsion angles.[5]
Quantitative Data Summary
The following tables summarize typical spectroscopic and spectrometric data for furan-substituted quinazolines.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
| Proton Assignment | Chemical Shift Range (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Quinazoline H | 7.50 - 8.50 | m, d, t, dd | 7.0 - 9.0 |
| Furan H | 6.50 - 7.80 | d, t, dd | 1.5 - 3.5 |
| Substituent Protons | Variable | s, d, t, q, m | Variable |
| NH (if present) | 12.45 - 12.71 | s (broad) | - |
Data compiled from literature.[1]
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Assignment | Chemical Shift Range (ppm) |
| Quinazoline C=O | 160.0 - 170.0 |
| Quinazoline Aromatic C | 115.0 - 150.0 |
| Furan Aromatic C | 110.0 - 150.0 |
| Substituent Carbons | Variable |
Data compiled from literature.[1]
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Wavenumber Range (cm⁻¹) |
| N-H Stretch | 3200 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=O Stretch | 1680 - 1710 |
| C=N Stretch | 1610 - 1640 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-O-C Stretch (Furan) | 1050 - 1250 |
Data compiled from literature.[3][4][6]
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Description | Mass Accuracy |
| [M+H]⁺ | Protonated Molecular Ion | < 5 ppm |
| [M+Na]⁺ | Sodium Adduct | < 5 ppm |
HRMS data provides confirmation of the elemental composition.[1]
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the analytical characterization of a newly synthesized furan-substituted quinazoline.
Caption: Workflow for the synthesis and characterization of furan-substituted quinazolines.
Logical Relationship of Analytical Techniques
The different analytical techniques provide complementary information that, when combined, leads to the unambiguous identification of the target compound.
Caption: Logical connections between molecular properties and analytical techniques.
References
- 1. rsc.org [rsc.org]
- 2. organic chemistry - Proton NMR splitting in 2-substituted furan - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Application Notes and Protocols for the Large-Scale Synthesis of (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of the selective Cdc2-like kinase 4 (Clk4) inhibitor, (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol, also known as ML167. The provided protocol is based on established synthetic routes for similar quinazoline and furan-containing compounds and is intended to be adapted and optimized for kilogram-scale production. This document includes a proposed synthetic scheme, detailed experimental procedures for each step, and recommendations for purification and analysis.
Introduction
(5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol (this compound) is a potent and selective inhibitor of Clk4, a kinase involved in the regulation of pre-mRNA splicing. Due to its potential therapeutic applications, there is a growing demand for a reliable and scalable synthetic process. This application note outlines a potential multi-step synthesis suitable for large-scale production, starting from commercially available materials.
Proposed Synthetic Pathway
The proposed synthesis involves a multi-step sequence, beginning with the construction of the quinazoline core, followed by the introduction of the furan moieties and subsequent functional group manipulations.
Application of Quinazoline-Furan Derivatives in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the study of quinazoline-furan derivatives in cancer cell lines. The information compiled from recent studies highlights the therapeutic potential of these compounds, focusing on their cytotoxic effects, and their impact on critical cellular processes such as apoptosis and cell cycle progression. The protocols outlined below are intended to serve as a comprehensive guide for researchers investigating the anticancer properties of this promising class of molecules.
Introduction
Quinazoline and its derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1] The fusion of a furan moiety to the quinazoline scaffold has been explored as a strategy to enhance their biological activity. These hybrid molecules have demonstrated promising results in preclinical studies, targeting various cancer cell lines and modulating key signaling pathways involved in tumorigenesis.[2] This document summarizes the cytotoxic activity of select quinazoline-furan derivatives and provides detailed protocols for their evaluation in a laboratory setting.
Data Presentation: Cytotoxic Activity of Quinazoline-Furan Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinazoline-furan derivatives against a panel of human cancer cell lines. This data provides a quantitative measure of their cytotoxic potency and serves as a basis for selecting appropriate concentrations for further mechanistic studies.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Compound 6b | MCF-7 | Breast Adenocarcinoma | 0.19 ± 0.03 | [2] |
| HepG-2 | Hepatocellular Carcinoma | 0.25 ± 0.02 | [2] | |
| HCT-116 | Colorectal Carcinoma | 0.31 ± 0.04 | [2] | |
| Compound 10 | MCF-7 | Breast Adenocarcinoma | 0.51 ± 0.04 | [2] |
| HepG-2 | Hepatocellular Carcinoma | 0.62 ± 0.05 | [2] | |
| HCT-116 | Colorectal Carcinoma | 0.75 ± 0.06 | [2] | |
| AK-3 | A549 | Lung Carcinoma | Submicromolar | [3] |
| MCF-7 | Breast Adenocarcinoma | Submicromolar | [3] | |
| SHSY-5Y | Neuroblastoma | Submicromolar | [3] | |
| AK-10 | A549 | Lung Carcinoma | Submicromolar | [3] |
| MCF-7 | Breast Adenocarcinoma | Submicromolar | [3] | |
| SHSY-5Y | Neuroblastoma | Submicromolar | [3] | |
| Compound 1 | MCF-7 | Breast Adenocarcinoma | 6.246 | [4] |
| Compound 2 | MCF-7 | Breast Adenocarcinoma | 5.910 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for the specific quinazoline-furan derivative and cancer cell line under investigation.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with quinazoline-furan derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the quinazoline-furan derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in cancer cells treated with quinazoline-furan derivatives using Annexin V-FITC and propidium iodide (PI) double staining followed by flow cytometry.
-
Cell Treatment: Seed cancer cells in a 6-well plate and treat with the desired concentrations of the quinazoline-furan derivative for a specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them from the plate. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells immediately by flow cytometry. The FITC signal (Annexin V) is typically detected in the FL1 channel, and the PI signal is detected in the FL2 channel. This allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution in cancer cells treated with quinazoline-furan derivatives using propidium iodide (PI) staining and flow cytometry.
-
Cell Treatment: Seed cancer cells in a 6-well plate and treat with the quinazoline-furan derivative at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization, and then centrifuge at 1,500 rpm for 5 minutes.
-
Washing: Wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cells in 1 mL of cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of a propidium iodide staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate cell cycle analysis software.
Signaling Pathways
Quinazoline-furan derivatives have been shown to exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. Two of the most prominent pathways are the Epidermal Growth Factor Receptor (EGFR) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways.
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration.[5] Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth. Some quinazoline derivatives act as EGFR tyrosine kinase inhibitors (TKIs), blocking the downstream signaling cascade.[6]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer. By targeting components of this pathway, quinazoline-furan derivatives can induce apoptosis and inhibit tumor growth.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of 6-substituted quinazolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-substituted quinazolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common classical methods for synthesizing the quinazoline core?
A1: The most prevalent classical methods are the Niementowski and Friedländer syntheses. The Niementowski reaction typically involves the condensation of anthranilic acids with amides to form 4(3H)-quinazolinones, a common quinazoline derivative.[1][2][3] The Friedländer synthesis, while primarily for quinolines, can be adapted and is conceptually related, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5][6][7]
Q2: What are the main drawbacks of traditional quinazoline synthesis methods?
A2: Traditional methods often suffer from several limitations, including the need for high reaction temperatures, harsh acidic or basic conditions, lengthy reaction times, and often result in modest yields and the generation of byproducts.[8][9][10] These factors can limit the functional group tolerance and make purification challenging.
Q3: Are there modern alternatives to the classical synthesis routes?
A3: Yes, significant progress has been made in developing modern, more efficient synthetic routes. These often involve transition metal-catalyzed reactions (e.g., using copper or manganese) that can proceed under milder conditions.[11] Microwave-assisted synthesis has also emerged as a powerful technique to dramatically reduce reaction times and improve yields.[1][12] Additionally, methods using solid-supported reagents and solvent-free conditions are being explored to create more environmentally friendly and efficient processes.[1][4]
Q4: How can I improve the yield and reduce the reaction time of my Niementowski synthesis?
A4: To improve the Niementowski synthesis, consider using microwave irradiation, which has been shown to significantly shorten reaction times (from hours to minutes) and increase product yields.[1] Another effective strategy is the use of solid acid-supported reagents, such as montmorillonite K-10, particularly under solvent-free conditions, which can lead to higher yields compared to traditional heating.[1]
Q5: What are common purification strategies for 6-substituted quinazolines?
A5: Purification is typically achieved using column chromatography on silica gel or alumina.[13][14] The choice of eluent will depend on the polarity of the specific quinazoline derivative. Another common technique involves washing the crude product with water to remove water-soluble impurities like DMSO, followed by recrystallization or chromatography.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Harsh Reaction Conditions: High temperatures in classical methods may be degrading starting materials or products.[4][8]2. Inefficient Catalyst: The chosen acid or base catalyst may not be optimal for the specific substrates.3. Poor Reactivity of Starting Materials: Electron-withdrawing groups on the anthranilic acid or steric hindrance can reduce reactivity. | 1. Switch to Milder Methods: Explore transition metal-catalyzed routes (e.g., Cu- or Mn-based systems) that operate at lower temperatures.[11]2. Utilize Microwave Synthesis: Employ microwave irradiation to provide rapid, uniform heating, which can significantly improve yields and reduce reaction times.[1]3. Optimize Catalyst: For Friedländer-type reactions, screen different Lewis acids or try iodine as a catalyst under solvent-free conditions.[4][6]4. Use Solid-Supported Reagents: Consider using acidic alumina or montmorillonite K-10, which can enhance efficiency.[1] |
| Formation of Multiple Products/Byproducts | 1. Side Reactions: Aldol condensation of ketones can occur as a side reaction under basic conditions in Friedländer-type syntheses.[4]2. Lack of Regioselectivity: Using asymmetric ketones can lead to the formation of isomeric products.[4]3. Decomposition: Starting materials or the product may be unstable under the reaction conditions. | 1. Modify Reactants: To avoid self-condensation, use an imine analog of the o-aniline starting material.[4]2. Control Regioselectivity: Introduce a phosphoryl group on the α-carbon of the ketone or use specific amine catalysts to direct the reaction to the desired regioisomer.[4]3. Purification: Carefully perform column chromatography with a slow gradient of eluent to separate the desired product from isomers and byproducts.[13] |
| Reaction Stalls or is Incomplete | 1. Insufficient Heating: Conventional heating may not be efficient enough, especially for large-scale reactions.[13]2. Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade over the course of the reaction.3. Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates. | 1. Increase Reaction Time or Temperature: For small-scale reactions, extending the reaction time (up to 24 hours) may be necessary.[13]2. Switch to Microwave Heating: Microwave-assisted synthesis can overcome the limitations of conventional heating and drive the reaction to completion more efficiently.[1]3. Screen Solvents: If using a solvent-based method, screen a variety of solvents to find one that provides optimal solubility and reactivity. |
| Difficulty with Product Purification | 1. Residual High-Boiling Solvent: Solvents like DMSO can be difficult to remove completely.[13]2. Similar Polarity of Product and Byproducts: Makes separation by column chromatography challenging. | 1. Water Wash: If DMSO is used as a solvent, wash the reaction mixture thoroughly with water to remove it before proceeding with extraction and chromatography.[13]2. Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system to improve purity.3. Alternative Chromatography: Consider using a different stationary phase (e.g., alumina instead of silica gel) or trying thin-layer chromatography for purification.[13] |
Key Synthetic Protocols
Protocol 1: Microwave-Assisted Niementowski Synthesis of Quinazolin-4-ones
This protocol is based on the use of a solid-supported reagent under microwave irradiation for an efficient, solvent-free synthesis.[1]
Materials:
-
Substituted anthranilic acid
-
Formamide
-
Montmorillonite K-10 (MK-10)
-
Microwave reactor
-
Ethyl acetate
-
Hexane
Procedure:
-
In a microwave-safe vessel, thoroughly mix the substituted anthranilic acid (1 mmol) and montmorillonite K-10 (200 mg).
-
Add formamide (2 mL) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power level to maintain a constant temperature (e.g., 120-140 °C) for 4-10 minutes.
-
After cooling, add ethyl acetate (20 mL) to the reaction mixture and stir.
-
Filter the solid support (MK-10) and wash it with additional ethyl acetate.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield the desired 6-substituted quinazolin-4-one.
Protocol 2: Copper-Catalyzed Synthesis of 2-Substituted Quinazolines
This protocol describes a one-pot reaction using a copper catalyst and an oxidant.[11]
Materials:
-
2-Aminobenzylamine derivative (1 mmol)
-
Substituted aryl aldehyde (1.2 mmol)
-
Copper(I) chloride (CuCl, 10 mol%)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO, 20 mol%)
-
4-Hydroxy-TEMPO (10 mol%)
-
Acetonitrile (CH₃CN, 3 mL)
-
Oxygen balloon
Procedure:
-
To a reaction tube, add the 2-aminobenzylamine derivative, substituted aryl aldehyde, CuCl, DABCO, and 4-Hydroxy-TEMPO.
-
Add acetonitrile as the solvent.
-
Seal the tube and purge with oxygen, then leave an oxygen-filled balloon attached to the tube.
-
Stir the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 2,6-disubstituted quinazoline.
Visualized Workflows and Logic
Caption: General workflow for the synthesis and purification of 6-substituted quinazolines.
Caption: Decision tree for troubleshooting low yields in quinazoline synthesis.
References
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Facile Preparation of 4-Substituted Quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
Technical Support Center: Suzuki Coupling Reactions of Furan Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and success rate of Suzuki coupling reactions involving furan derivatives.
Troubleshooting Guide
Q1: Why is the yield of my Suzuki coupling reaction with a furan derivative consistently low?
Low yields in Suzuki couplings with furan derivatives can stem from several factors, often related to the inherent instability of the furan moiety or the boronic acid/ester. Here is a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow
Caption: A troubleshooting workflow for low yields in Suzuki coupling reactions of furan derivatives.
Detailed Checklist:
-
Assess Boronic Acid/Ester Stability: 2-Furylboronic acid is particularly prone to protodeboronation (cleavage of the C-B bond).
-
Solution: Switch to more stable boronic esters, such as pinacol esters. Organotrifluoroborates are also more resistant to protodeboronation.[1]
-
-
Evaluate the Catalyst System: The choice of palladium source and ligand is critical.
-
Palladium Source: If using Pd(OAc)₂, ensure it is fresh as it can degrade over time. Consider using more robust pre-catalysts like those developed by Buchwald.
-
Ligands: Standard ligands like PPh₃ may not be sufficient. Electron-rich and bulky phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) can significantly improve yields, especially with less reactive aryl chlorides.[2]
-
-
Optimize Reaction Conditions:
-
Base: The base is crucial for activating the boronic acid.[2] For furan derivatives, weaker bases like K₂CO₃ or CsF can be effective. Stronger bases may promote decomposition. The choice of base can be solvent-dependent.[3][4]
-
Solvent: Anhydrous conditions are not always optimal for furan derivatives. Aqueous solvent systems (e.g., Dioxane/H₂O, THF/H₂O, n-Butanol/H₂O) can enhance reaction rates and yields.[1]
-
Temperature: While heating is often necessary, excessive temperatures can lead to decomposition. If using microwave irradiation, carefully control the temperature.
-
-
Minimize Side Reactions:
-
Homocoupling: The coupling of two boronic acid molecules is a common side reaction, especially in the presence of oxygen.
-
Solution: Ensure the reaction mixture is thoroughly degassed (e.g., by freeze-pump-thaw cycles or bubbling with an inert gas like argon or nitrogen) and maintained under an inert atmosphere. Using a slight excess of the aryl halide can also suppress homocoupling.
-
Q2: I am observing significant amounts of homocoupling product from my furan boronic acid. How can I prevent this?
Homocoupling is often a result of oxidation of the Pd(0) catalyst to Pd(II), which then promotes the coupling of two boronic acid molecules.
-
Strictly Anaerobic Conditions: The most critical factor is the exclusion of oxygen. Purge your reaction vessel and solvents thoroughly with an inert gas.
-
Catalyst Choice: Some palladium sources, particularly Pd(OAc)₂, require reduction to Pd(0) in situ, a process that can sometimes be accompanied by homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species can be beneficial.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the aryl halide relative to the furan boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand combination for coupling furan derivatives?
There is no single "best" combination as the optimal choice depends on the specific substrates. However, for challenging couplings involving furan derivatives, catalyst systems with bulky, electron-donating phosphine ligands are often successful. For example, combinations of Pd₂(dba)₃ or Pd(OAc)₂ with ligands like SPhos, XPhos, or RuPhos have shown excellent results.[5] Palladacycles are also highly active catalyst precursors.[6][7]
Q2: Which base should I choose for my reaction?
The base plays a key role in the transmetalation step. For furan derivatives, a careful selection is necessary to avoid substrate decomposition.
-
Inorganic Bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. K₃PO₄ is often effective in preventing protodeboronation.
-
Fluoride Sources: CsF or KF can be particularly effective, especially when using boronic esters.[8] The optimal base often needs to be determined empirically for a specific reaction.
Q3: Can I run Suzuki couplings with furan derivatives in "green" solvents?
Yes, Suzuki couplings with furan derivatives have been successfully performed in aqueous media, such as ethanol/water or n-butanol/water mixtures.[1][3] These systems can be more efficient than anhydrous conditions for heterocyclic substrates and offer environmental and safety benefits.[1]
Q4: How do I prepare and handle furan boronic acids and their derivatives?
2-Furylboronic acid is known to be unstable and can degrade upon storage. It is often best to use it fresh or store it as a more stable derivative.
-
Boronic Esters: Converting the boronic acid to a pinacol ester significantly enhances stability.
-
Organotrifluoroborates: Potassium (2-furyl)trifluoroborate is another stable and easy-to-handle alternative.
Data Presentation
Table 1: Effect of Palladium Catalyst on the Yield of 2-Arylbenzofuran
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂ (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 55 |
| 2 | Pd(OAc)₂ (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 61 |
| 3 | Novel Pd(II) Complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 97 |
Reaction of 2-(4-bromophenyl)benzofuran with 4-methoxyphenylboronic acid.[3][9]
Table 2: Suzuki Coupling of 2-Bromofuran with Various Arylboronic Acids
| Entry | Aryl Group (in ArB(OH)₂) | Yield (%) |
| 1 | Phenyl | 62 |
| 2 | 4-Methylphenyl | 75 |
| 3 | 3-Methylphenyl | 71 |
| 4 | 2-Methylphenyl | 68 |
| 5 | 4-Methoxyphenyl | 78 |
| 6 | 2-Methoxyphenyl | 72 |
| 7 | 4-Chlorophenyl | 65 |
| 8 | 4-Acetylphenyl | 60 |
Reaction conditions: 2-bromofuran, arylboronic acid, PdCl₂(PPh₃)₂ (2 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C.[10]
Experimental Protocols
General Procedure for Suzuki Coupling of 2-Bromofuran with an Arylboronic Acid [10]
-
To a reaction flask equipped with a magnetic stir bar and condenser, add the arylboronic acid (1.0 mmol), K₂CO₃ (2.5 mmol), and PdCl₂(PPh₃)₂ (0.02 mmol).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a degassed solvent mixture of DMF (3 mL) and water (1 mL) via syringe.
-
Add 2-bromofuran (1.2 mmol) to the mixture.
-
Heat the reaction mixture to 80-85°C and stir for 16-20 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (15-20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylfuran.
Mandatory Visualization
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Poor Solubility of Quinazoline Compounds in Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of quinazoline compounds encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My quinazoline compound is precipitating in my aqueous assay buffer. What is the most likely cause?
A1: Precipitation of quinazoline compounds in aqueous buffers is a common issue primarily due to their generally low water solubility. Several factors can contribute to this:
-
pH of the buffer: Quinazoline derivatives often have ionizable groups, making their solubility highly pH-dependent. Many quinazolines are weak bases and exhibit higher solubility at a lower pH.[1]
-
Compound concentration: The concentration of your compound may have exceeded its maximum solubility in the assay buffer.
-
Buffer composition: Components of your buffer system could be interacting with the compound, leading to precipitation.
-
Temperature: Solubility can be temperature-dependent, and a decrease in temperature during the experiment might cause the compound to crash out of solution.
-
Initial dissolution solvent: If the compound is first dissolved in an organic solvent like DMSO and then diluted into the aqueous buffer, the final concentration of the organic solvent might be insufficient to maintain solubility.
Q2: How can I determine the maximum solubility of my quinazoline compound in a specific buffer?
A2: You can determine the solubility of your compound using either a kinetic or thermodynamic solubility assay.
-
Kinetic solubility assays are high-throughput and mimic the conditions of many in vitro assays where a compound is introduced from a DMSO stock solution. These assays measure the concentration at which a compound starts to precipitate under these non-equilibrium conditions.[2][3]
-
Thermodynamic solubility assays , such as the shake-flask method, measure the equilibrium solubility of a compound. This is considered the "true" solubility and is determined by incubating an excess of the solid compound in the buffer until equilibrium is reached.[3][4]
Q3: What are the first troubleshooting steps I should take if I observe precipitation?
A3: Start with the simplest modifications to your experimental setup:
-
Lower the final concentration of your quinazoline compound: This is the most straightforward approach to avoid exceeding its solubility limit.
-
Adjust the pH of your buffer: If your compound is a weak base, slightly lowering the pH of your assay buffer (if permissible for your assay) can significantly increase its solubility.[1]
-
Increase the percentage of co-solvent: If you are using a co-solvent like DMSO, you can try increasing its final concentration in the assay buffer. However, be mindful that high concentrations of organic solvents can affect cellular assays and enzyme kinetics.
Q4: Are there any formulation strategies I can use to improve the solubility of my quinazoline compound for in vitro studies?
A4: Yes, several formulation strategies can enhance the apparent solubility of your compound:
-
Use of co-solvents: Besides DMSO, other organic solvents like ethanol or DMF can be used to prepare stock solutions. The choice of co-solvent and its final concentration should be optimized for both solubility and compatibility with the assay.
-
Complexation with cyclodextrins: Cyclodextrins, such as β-cyclodextrin, can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility.[5] This is a widely used technique in pharmaceutical formulation.
-
Preparation of solid dispersions: This involves dispersing the compound in an inert carrier matrix at the solid-state, which can enhance the dissolution rate and apparent solubility.[6]
Quantitative Solubility Data
The following table summarizes the solubility of two common quinazoline-based EGFR inhibitors, Gefitinib and Erlotinib, in various solvents. This data can serve as a reference for selecting appropriate solvents and anticipating solubility issues.
| Compound | Solvent | Solubility | Reference |
| Gefitinib | Water | Practically insoluble | [1] |
| Aqueous buffers | Solubility increases with decreasing pH | [1] | |
| DMSO | ~20 mg/mL | ||
| DMF | ~20 mg/mL | ||
| Ethanol | ~0.3 mg/mL | ||
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | ||
| Erlotinib | Water | Very slightly soluble | |
| Aqueous solution (pH < 5) | Increased solubility | ||
| Aqueous solution (pH ~2) | ~0.4 mg/mL | ||
| DMSO | 25 mg/mL | ||
| DMF | 50 mg/mL | ||
| Ethanol | 0.25 mg/mL | ||
| 1:9 DMF:PBS (pH 7.2) | ~0.1 mg/mL |
Experimental Protocols
Thermodynamic Solubility Assessment using the Shake-Flask Method
This protocol determines the equilibrium solubility of a quinazoline compound in a specific buffer.
Materials:
-
Quinazoline compound (solid)
-
Assay buffer of interest
-
Vials with screw caps
-
Orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the solid quinazoline compound to a vial containing a known volume of the assay buffer. The excess solid should be clearly visible.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. It is advisable to filter the supernatant using a syringe filter (e.g., 0.22 µm).
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.
Improving Solubility using β-Cyclodextrin Inclusion Complexation (Kneading Method)
This protocol describes the preparation of a drug-cyclodextrin inclusion complex to enhance the aqueous solubility of a quinazoline compound.
Materials:
-
Quinazoline compound
-
β-Cyclodextrin (β-CD)
-
Mortar and pestle
-
Ethanol-water solution (e.g., 50% v/v)
-
Oven or vacuum desiccator
Procedure:
-
Determine the molar ratio of the quinazoline compound to β-CD to be tested (a 1:1 molar ratio is a common starting point).
-
Weigh the appropriate amounts of the quinazoline compound and β-CD and place them in a mortar.
-
Slowly add a small amount of the ethanol-water solution to the powder mixture while triturating with the pestle.
-
Continue to knead the mixture for a defined period (e.g., 30-60 minutes) to form a thick, uniform paste. Add more of the solvent mixture as needed to maintain a paste-like consistency.
-
Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated. Alternatively, the paste can be dried in a vacuum desiccator.
-
Once completely dry, scrape the solid complex and grind it into a fine powder using the mortar and pestle.
-
The resulting powder is the inclusion complex, which can then be tested for its solubility in the desired aqueous buffer.
Visualizations
Caption: Troubleshooting workflow for poor quinazoline solubility.
Caption: EGFR signaling pathway and the action of quinazoline inhibitors.
References
- 1. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. sciensage.info [sciensage.info]
- 5. 3.3.2. Preparation of the Complexes by the Kneading (KD) Method [bio-protocol.org]
- 6. oatext.com [oatext.com]
Optimization of reaction conditions for the synthesis of 4-aminoquinazolines
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 4-aminoquinazolines. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 4-aminoquinazolines.
Issue 1: Low Yield of the Desired 4-Aminoquinazoline Product
-
Question: My reaction is resulting in a low yield of the target 4-aminoquinazoline. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time and at the optimal temperature. For classical methods involving the reaction of 4-chloroquinazoline with an amine, refluxing for 12 hours is common.[1] In contrast, microwave-assisted synthesis can significantly shorten reaction times to around 20 minutes and often leads to higher yields.[1] For syntheses starting from 2-aminoacetophenone and formamide, a reaction time of 6 hours at 150°C has been shown to be optimal.[2][3]
-
Solvent Choice: The choice of solvent is critical. 2-Propanol is frequently used for the reaction of 4-chloroquinazolines.[1] In other synthetic routes, acetic acid has been identified as a superior solvent.[4]
-
Catalyst: For certain synthetic pathways, the presence and concentration of a catalyst are crucial. In the synthesis from 2-aminoacetophenone, Lewis acids like BF3-Et2O have been shown to significantly improve yields.[2][3]
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction. Ensure that your 4-chloroquinazoline, amine, or other initial reagents are of high purity.
-
Reaction Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.[5]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side product formation in my reaction mixture. How can I minimize these impurities?
-
Answer: The formation of side products is a common challenge. Here are some strategies to improve the selectivity of your reaction:
-
Regioselectivity in Di-substituted Precursors: When using precursors like 2,4-dichloroquinazoline, nucleophilic aromatic substitution (SNAr) can potentially occur at both the C2 and C4 positions. However, the carbon at the 4-position is generally more susceptible to nucleophilic attack.[5] To favor substitution at the 4-position, carefully control the reaction conditions, such as temperature and the nature of the nucleophile.[5]
-
Control of Stoichiometry: An incorrect ratio of reactants can lead to side reactions. Ensure precise measurement of your starting materials. For example, in the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines, a 1:1 molar ratio of 4-chloroquinazoline to the aryl heterocyclic amine is typically used.[1]
-
Temperature Control: Excessive heat can promote the formation of undesired byproducts. It is important to maintain the optimal reaction temperature. For instance, in some cases, running the reaction at room temperature, even for a longer duration, might yield a cleaner product profile compared to reflux conditions.[4]
-
Purification Method: An effective purification strategy is essential to isolate the desired product. Silica gel column chromatography is a commonly used method for purifying 4-aminoquinazoline derivatives.[1]
-
Issue 3: Incomplete Reaction
-
Question: My reaction does not seem to go to completion, and I have a significant amount of starting material left. What should I do?
-
Answer: An incomplete reaction can be addressed by:
-
Extending the Reaction Time: As a first step, you can try extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.[1]
-
Increasing the Temperature: If extending the time is not effective, a moderate increase in temperature might be necessary to drive the reaction to completion. However, be cautious as this could also lead to side product formation.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to be highly effective in accelerating reactions and driving them to completion in a much shorter time frame compared to classical heating methods.[1]
-
Catalyst Deactivation: If you are using a catalyst, it may have deactivated over the course of the reaction. In such cases, adding a fresh portion of the catalyst might be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 4-aminoquinazolines?
A1: Several synthetic routes are available. Some of the most common starting materials include:
-
4-Chloroquinazolines: These are reacted with various primary or secondary amines via nucleophilic aromatic substitution to yield the corresponding 4-aminoquinazolines.[1][6]
-
2-Aminoacetophenone and Formamide: These can undergo a cyclocondensation reaction, often facilitated by a Lewis acid catalyst, to form a 4-methylquinazoline, which can be a precursor to other 4-substituted quinazolines.[2][3]
-
2,4-Dichloroquinazolines: These are used for the regioselective synthesis of 2-chloro-4-aminoquinazolines.[5]
-
2-Aminobenzonitriles: These can be used in palladium-catalyzed reactions to produce 4-arylquinazolines.
Q2: What are the key advantages of using microwave-assisted synthesis for 4-aminoquinazolines?
A2: Microwave-assisted synthesis offers several significant advantages over classical heating methods:
-
Reduced Reaction Times: Reaction times can be dramatically reduced from several hours to just a few minutes.[1] For example, a reaction that takes 12 hours under conventional reflux can be completed in 20 minutes with microwave irradiation.[1]
-
Higher Yields: Microwave synthesis often leads to higher product yields.[1]
-
Milder Reaction Conditions: It can enable reactions to proceed under milder conditions.
-
Environmental Benefits: Shorter reaction times and often higher efficiency contribute to a more environmentally friendly process.[1]
Q3: How can I monitor the progress of my 4-aminoquinazoline synthesis reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[1] By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, you can visualize the consumption of the starting materials and the formation of the product.
Q4: What are some typical purification techniques for 4-aminoquinazolines?
A4: After the reaction is complete, the crude product usually requires purification. Common methods include:
-
Silica Gel Column Chromatography: This is a widely used and effective method for separating the desired product from unreacted starting materials and side products.[1] A typical eluent system is a mixture of petroleum ether and ethyl acetate.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent method for purification.
-
Washing: Washing the crude product with water or other solvents can help remove certain impurities.[1]
Data Presentation
Table 1: Comparison of Classical vs. Microwave-Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazolines
| Compound | Method | Reaction Time | Yield (%) |
| 5a | Classical | 12 h | 75 |
| 5a | Microwave | 20 min | 92 |
| 5b | Classical | 12 h | 78 |
| 5b | Microwave | 20 min | 95 |
| 5c | Classical | 12 h | 72 |
| 5c | Microwave | 20 min | 90 |
| Data adapted from a study on the synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives.[1] |
Table 2: Optimization of Reaction Conditions for the Synthesis of 4-Methylquinazoline
| Catalyst (molar ratio to 2-aminoacetophenone) | Temperature (°C) | Time (h) | Yield (%) |
| None | 150 | 6 | 35 |
| Acetic Acid | 150 | 6 | 55 |
| Sulfuric Acid | 150 | 6 | 44 |
| BF3-Et2O (0.5) | 140 | 6 | 84 |
| BF3-Et2O (0.5) | 150 | 6 | 86 |
| BF3-Et2O (0.5) | 160 | 6 | 80 |
| BF3-Et2O (0.5) | 150 | 5 | 81 |
| Data based on the optimization of the synthesis of 4-methylquinazoline from 2-aminoacetophenone and formamide.[2][3] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazolines
-
In a suitable reaction vessel, combine 4-chloroquinazoline (3.0 mmol) and the desired aryl heterocyclic amine (3.0 mmol) in 2-propanol (30 mL).
-
Stir the mixture for 3 minutes at room temperature.
-
Irradiate the mixture in a microwave oven at 60W for 20 minutes.
-
Monitor the completion of the reaction using TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Wash the resulting residue with water.
-
Filter the solid and purify it by silica gel column chromatography using a petroleum ether-ethyl acetate (5:1 v/v) eluent system to obtain the pure product.[1]
Protocol 2: Classical Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazolines
-
Dissolve 4-chloroquinazoline (3.0 mmol) and the aryl heterocyclic amine (3.0 mmol) in 2-propanol (30 mL) in a round-bottom flask.
-
Stir the solution under reflux for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, follow the same work-up and purification procedure as described for the microwave method (steps 5-7 in Protocol 1).[1]
Experimental Workflow Diagram
Caption: Comparison of microwave-assisted and classical synthesis workflows.
References
- 1. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. journalirjpac.com [journalirjpac.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Furan-Containing Heterocyclic Compounds: A Technical Purification Resource
Welcome to the Technical Support Center for the purification of furan-containing heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and offer detailed experimental protocols for the successful purification of these valuable molecules.
Frequently Asked Questions (FAQs)
Q1: My furan-containing compound is turning dark or black during purification. What is causing this and how can I prevent it?
A1: Furan and its derivatives are often unstable and susceptible to degradation, especially in the presence of air, light, and acids.[1] The discoloration is typically due to polymerization or decomposition. To prevent this:
-
Work under an inert atmosphere: Use nitrogen or argon to blanket reactions and during purification steps like distillation and chromatography.
-
Avoid acidic conditions: Furan rings can be sensitive to acid-catalyzed polymerization and ring-opening.[2][3] If acidic impurities are present from the synthesis, they should be neutralized. A gentle wash with a dilute sodium bicarbonate solution can be effective, but care must be taken as water can also degrade some halogenated furan derivatives.[4] Passing the crude product through a short plug of basic alumina can also remove acidic impurities.[4]
-
Protect from light: Store furan compounds in amber vials or wrap containers in aluminum foil.
-
Use inhibitors: For distillation of thermally sensitive furans, adding a polymerization inhibitor like quinoline or certain phenylenediamine derivatives can be effective.[5][6]
Q2: I'm observing streaking or tailing of my furan compound on the TLC plate during chromatographic purification. What could be the issue?
A2: Tailing on a TLC plate is a common issue that can indicate several problems:
-
Acidic impurities: Residual acids from the synthesis can interact strongly with the silica gel, causing the spot to streak. Adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can neutralize the silica gel and improve the spot shape.
-
Compound instability on silica: Some furan derivatives may degrade on the acidic surface of silica gel. Using deactivated silica gel (by adding a small percentage of water) or switching to a less acidic stationary phase like alumina might be beneficial.
-
Inappropriate solvent system: The chosen solvent may not be optimal for your compound. Experiment with different solvent systems of varying polarity. Sometimes, replacing a protic solvent with an aprotic one can resolve the issue.
Q3: I suspect my furan-containing solvent or compound has formed peroxides. How can I test for and remove them?
A3: Furan and related ethers can form explosive peroxides upon exposure to air and light.[2][7]
-
Testing for Peroxides: The presence of peroxides can be detected using commercially available peroxide test strips.[8] Moisten the test strip with the solvent and compare the color change to the provided chart. Alternatively, a potassium iodide solution can be used; a yellow to brown color indicates the presence of peroxides.[7]
-
Removal of Peroxides: Peroxides can be removed by passing the solvent through a column of activated basic alumina.[2][9] Another common method involves treating the solvent with a freshly prepared solution of ferrous sulfate.[3][9][10] After treatment, the solvent should be re-tested to ensure all peroxides have been removed before distillation. Caution: Never distill a solvent to dryness if peroxides are suspected, as this can lead to an explosion.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery after column chromatography | - Compound is too polar and is sticking to the silica gel.- Compound is unstable on silica gel.- Inappropriate solvent polarity. | - Increase the polarity of the eluent gradually.- Add a small amount of a more polar solvent like methanol to the eluent at the end to flush the column.- Switch to a different stationary phase like alumina or reverse-phase silica.- Ensure the crude material is fully dissolved in a minimal amount of solvent before loading. |
| Crystallization does not occur or the compound oils out | - Solution is not supersaturated.- Cooling is too rapid.- Inappropriate solvent choice.- Presence of impurities inhibiting crystal formation. | - Concentrate the solution by slowly evaporating some of the solvent.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try a different recrystallization solvent or a solvent pair.[11] |
| Product discoloration during vacuum distillation | - Distillation temperature is too high.- Presence of oxygen.- Acidic impurities catalyzing polymerization. | - Use a high-vacuum pump to lower the boiling point.- Ensure all joints are well-sealed to prevent air leaks.- Perform the distillation under a nitrogen or argon atmosphere.- Add a polymerization inhibitor (e.g., quinoline) to the distillation flask.[6] |
| Formation of an insoluble solid during workup | - Polymerization of the furan derivative. | - Work at lower temperatures.- Avoid strong acids.- Handle the compound under an inert atmosphere. |
Quantitative Data Summary
Table 1: Common Solvent Systems for Flash Chromatography of Furan Derivatives
| Compound Type | Stationary Phase | Eluent System (v/v) | Typical Rf Range | Notes |
| Non-polar furans (e.g., alkylfurans) | Silica Gel | Hexane/Ethyl Acetate (9:1 to 4:1) | 0.3 - 0.5 | A less polar system like hexane/ether can also be used.[4] |
| Furan aldehydes/ketones | Silica Gel | Hexane/Ethyl Acetate (4:1 to 1:1) | 0.2 - 0.4 | Polarity can be adjusted based on other substituents. |
| Furan esters | Silica Gel | Hexane/Ethyl Acetate (7:3 to 1:1) | 0.3 - 0.6 | |
| Polar substituted furans | Silica Gel | Dichloromethane/Methanol (99:1 to 95:5) | 0.2 - 0.5 | For very polar compounds, a small percentage of methanol is effective.[4] |
| Basic furan derivatives (containing amines) | Silica Gel | Hexane/Ethyl Acetate with 0.1-1% Triethylamine | 0.2 - 0.4 | The triethylamine neutralizes the acidic silica surface. |
Note: The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to performing flash chromatography.[12]
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Furan Derivative
This protocol provides a general procedure for purifying a furan-containing compound using flash column chromatography.
-
Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and elute with various solvent systems (e.g., mixtures of hexane and ethyl acetate).
-
The ideal solvent system will give the desired compound an Rf value of approximately 0.25-0.35.[12]
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Gently tap the column to pack the silica gel evenly and remove any air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Elute the column with the solvent until the silica gel is fully settled and the solvent level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar, volatile solvent (e.g., dichloromethane).[12]
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Rinse the flask with a small amount of eluent and add it to the column.
-
Allow the sample to absorb onto the silica gel until the solvent level is just at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of the Pure Compound:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Protocol 2: Recrystallization of a Solid Furan Derivative
This protocol describes a general method for purifying a solid furan-containing compound by recrystallization.
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will dissolve the compound poorly at room temperature but well when heated.[11]
-
Common solvents to test include water, ethanol, methanol, hexane, ethyl acetate, and toluene, or mixtures thereof.[11]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture on a hot plate with stirring until the solvent boils.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
-
Protocol 3: Vacuum Distillation of a Liquid Furan Derivative
This protocol outlines the purification of a high-boiling or thermally sensitive liquid furan compound by vacuum distillation.
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum adapter.
-
Use a stir bar or boiling chips in the distillation flask for smooth boiling.
-
Ensure all glassware is free of cracks and all joints are properly greased and sealed.
-
-
Procedure:
-
Place the crude liquid into the distillation flask.
-
Begin stirring and turn on the cooling water for the condenser.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Slowly apply the vacuum and observe for any initial bubbling of volatile impurities.
-
Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.
-
Collect the fraction that distills at a constant temperature and pressure.
-
Monitor the temperature closely; a sharp drop in temperature indicates the desired fraction has finished distilling.
-
-
Shutdown:
-
Remove the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully release the vacuum before turning off the pump.
-
Disassemble the apparatus.
-
Visualizations
Caption: General purification workflow for furan-containing compounds.
Caption: Troubleshooting guide for discoloration of furan compounds.
References
- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 2. uwyo.edu [uwyo.edu]
- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 4. Chromatography [chem.rochester.edu]
- 5. patents.justia.com [patents.justia.com]
- 6. US2440442A - Inhibiting polymerization of furfural - Google Patents [patents.google.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. biotage.com [biotage.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. Chromatography [chem.rochester.edu]
Preventing degradation of furan rings during chemical synthesis
Welcome to the technical support center for the preservation of furan rings during chemical synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the stability of furan-containing compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My furan-containing compound is decomposing during an acidic workup or purification (e.g., silica gel chromatography). What is happening and how can I prevent it?
Answer:
Furan rings are highly sensitive to acid. Under acidic conditions, the ring can undergo protonation, which leads to irreversible ring-opening, polymerization, and the formation of highly colored tars. This is a common cause of significant yield loss and purification difficulties.
Troubleshooting Steps:
-
Avoid Strong Acids: Whenever possible, avoid using strong acids during the reaction or workup. If an acid is required for the reaction, it should be thoroughly neutralized before workup and purification.
-
Use a Buffered Workup: Instead of a standard aqueous workup, employ a basic or buffered solution to quench the reaction. This neutralizes any acid present and prevents degradation of the furan ring.
-
Alternative Purification: If you suspect your compound is degrading on silica gel due to its acidic nature, consider using deactivated silica (e.g., by treating with a triethylamine/hexane mixture) or alternative chromatography media like alumina (basic or neutral).
Experimental Protocol: Buffered Aqueous Workup
This protocol describes a general procedure for neutralizing an acidic reaction mixture containing an acid-sensitive furan derivative.
-
Cool the Reaction Mixture: Before quenching, cool your reaction mixture to 0 °C in an ice bath. This will help to control any exotherm from the neutralization.
-
Prepare Quenching Solution: Have a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8) ready.
-
Slow Addition: Slowly and carefully add the quenching solution to the stirred reaction mixture. Monitor for any gas evolution (CO₂ if using bicarbonate) and control the rate of addition to prevent excessive foaming.
-
pH Check: After the initial quench, check the pH of the aqueous layer using pH paper or a pH meter. The pH should be neutral or slightly basic (pH 7-8). If it is still acidic, add more of the basic solution until the desired pH is reached.
-
Extraction: Proceed with the standard extraction procedure using your desired organic solvent.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.
Issue 2: My reaction mixture is turning dark and forming a polymer, especially when heated or exposed to air. What's causing this?
Answer:
This is likely due to a combination of oxidation and/or acid-catalyzed polymerization. Furans are susceptible to oxidation, which can be initiated by atmospheric oxygen, especially at elevated temperatures or in the presence of light. The resulting oxidation products can be unstable and contribute to polymerization. Additionally, trace amounts of acid can catalyze polymerization.
Troubleshooting Steps:
-
Inert Atmosphere: For reactions involving sensitive furans, especially those that require heating, it is crucial to maintain an inert atmosphere to exclude oxygen.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing your solvents before use can help minimize oxidation.
-
Add Inhibitors: For storing or handling furan compounds that are prone to polymerization, consider adding a radical inhibitor. Phenylenediamines have been shown to inhibit the polymerization of furfural and may be effective for other furan derivatives.
-
Control pH: Ensure your reaction and storage conditions are free from acidic impurities. It is good practice to store furan derivatives in a neutral environment.
Experimental Protocol: Setting up a Reaction Under an Inert Atmosphere
This protocol provides a general guideline for running a reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
-
Prepare the Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C overnight) or by flame-drying under vacuum to remove any adsorbed water.
-
Assemble the Apparatus: Quickly assemble the reaction flask, condenser, and any other necessary glassware while still hot and immediately place it under a positive pressure of inert gas. A simple setup can be achieved using a balloon filled with nitrogen or argon connected to the reaction flask via a needle.
-
Purge the System: Allow the inert gas to flow through the apparatus for several minutes to displace all the air. An exit needle can be used to vent the displaced air.
-
Add Reagents: Add solvents and stable liquid reagents via a syringe through a rubber septum. Solid reagents can be added under a positive flow of the inert gas.
-
Run the Reaction: Maintain a positive pressure of the inert gas throughout the reaction. The balloon will serve as a simple indicator of positive pressure.
Issue 3: How do substituents on the furan ring affect its stability?
Answer:
Substituents can have a significant impact on the stability of the furan ring, particularly its susceptibility to acid-catalyzed degradation and polymerization. The general trends are summarized in the table below.
| Substituent Type | Position | Effect on Stability | Rationale |
| Electron-Withdrawing (e.g., -CHO, -COR, -COOH) | C2 or C3 | Generally increases stability towards acid | These groups decrease the electron density of the furan ring, making it less susceptible to protonation, which is the initial step in acid-catalyzed degradation. |
| Electron-Donating (e.g., -CH₃, -OR) | C2 or C3 | Generally decreases stability towards acid | These groups increase the electron density of the furan ring, making it more easily protonated and thus more prone to acid-catalyzed ring-opening and polymerization. |
| Conjugated Systems (e.g., -CH=CH-R) | C2 or C3 | Can influence stability based on the nature of the conjugated group | Conjugation can either stabilize or destabilize the ring depending on the electronic nature of the substituent. For example, furans with conjugated side groups that are also electron-withdrawing may show increased stability. |
This table provides a qualitative summary. The actual stability will depend on the specific reaction conditions.
Visualization of Degradation Pathways and Troubleshooting
Diagram 1: Acid-Catalyzed Degradation of Furan
Addressing off-target effects of quinazoline-based kinase inhibitors
Technical Support Center: Quinazoline-Based Kinase Inhibitors
This center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing quinazoline-based kinase inhibitors.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments, offering potential causes and solutions in a direct question-and-answer format.
Q1: I'm observing unexpected toxicity or cell death in my culture, even at low concentrations of the inhibitor. What could be the cause?
A1: Unexpected cytotoxicity is a common issue that can stem from several factors, including off-target effects or experimental conditions. Quinazoline-based inhibitors, while often designed for a specific kinase, can interact with other kinases or cellular proteins, leading to toxicity.[1][2]
Possible Causes & Troubleshooting Steps:
-
Compound Purity: Verify the purity of your inhibitor stock. Impurities from synthesis can have their own biological effects. Consider using High-Performance Liquid Chromatography (HPLC) to confirm purity.
-
Off-Target Kinase Inhibition: Many quinazoline inhibitors have a broader selectivity profile than anticipated. For example, while targeting EGFR, they may also inhibit other kinases like VEGFR or members of the Src family.[1][3]
-
Cell Line Sensitivity: The genetic background of your cell line can influence its sensitivity to off-target effects. A dependency on a kinase that is an unintended target of your inhibitor could lead to the observed toxicity.[2]
-
Solution: Test the inhibitor across a panel of different cell lines to see if the toxicity is specific or broad.
-
-
Experimental Conditions: Ensure that the solvent (e.g., DMSO) concentration is consistent across all wells and is at a non-toxic level for your specific cell line.
Q2: My inhibitor is not showing the expected potency (high IC50 value) against its primary target in my cellular assay. Why might this be happening?
A2: A discrepancy between expected and observed potency is often due to differences between biochemical and cellular environments or specific assay parameters.
Possible Causes & Troubleshooting Steps:
-
High Cellular ATP Levels: Most kinase inhibitors are ATP-competitive. The high concentration of ATP within a cell (millimolar range) can outcompete the inhibitor for the kinase's binding site, leading to a higher apparent IC50 value compared to biochemical assays where ATP concentration is controlled.[6][7]
-
Solution: While you cannot lower cellular ATP without affecting cell health, this context is crucial for interpreting your data. Acknowledge the competitive nature of the inhibition in your analysis.
-
-
Cellular Efflux: The inhibitor may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), reducing its intracellular concentration and thus its effectiveness.
-
Solution: Co-incubate your inhibitor with a known efflux pump inhibitor (e.g., verapamil) to see if potency is restored.
-
-
Target Engagement: The inhibitor may not be effectively reaching and binding to its target inside the cell.[8]
-
Assay Conditions: The parameters of your in vitro kinase assay, such as enzyme or substrate concentration and reaction time, can significantly impact the measured IC50 value.[6]
-
Solution: Ensure your assay is conducted in the initial velocity region, where less than 10% of the substrate has been consumed.[6]
-
Q3: I'm seeing a phenotypic effect that doesn't match the known function of the intended target kinase. How can I determine if this is an off-target effect?
A3: This is a strong indicator of off-target activity. The key is to systematically validate the on-target effect and then explore potential off-targets.
Possible Causes & Troubleshooting Steps:
-
Unintended Pathway Modulation: The inhibitor might be affecting a kinase in a different signaling pathway, leading to the unexpected phenotype.[13]
-
Solution: Use a workflow to systematically investigate the effect. Start by confirming target engagement with CETSA, then use kinome profiling to identify other potential targets. Validate these potential off-targets using orthogonal methods.
-
-
Genetic Validation: The most rigorous way to confirm an on-target effect is to show that the inhibitor's effect is lost when the target protein is absent.[2]
-
Solution: Use CRISPR/Cas9 to knock out the intended target gene in your cell line. If the inhibitor still produces the same phenotype in the knockout cells, the effect is definitively off-target.[2]
-
-
Use of a Structurally Unrelated Inhibitor:
Frequently Asked Questions (FAQs)
Q: What are the most common off-target kinases for quinazoline-based EGFR inhibitors like Gefitinib and Erlotinib?
A: While primarily targeting EGFR, these inhibitors can also affect other receptor tyrosine kinases. Common off-targets include other members of the ErbB family (HER2, HER4) and kinases like VEGFR, PDGFR, and Src family kinases.[1][3] The exact profile depends on the specific chemical structure of the inhibitor.
Q: How do I choose the right assay to profile the selectivity of my inhibitor?
A: The choice depends on your needs for throughput and data depth.
-
For broad screening: Use a large kinase panel (e.g., 100-400 kinases) at a single concentration of your inhibitor to quickly identify potential off-targets.[4][5] This is often offered as a commercial service.
-
For detailed characterization: Once initial hits are identified, determine the IC50 or Ki values for a smaller, focused panel of on- and off-targets to quantify the selectivity.
Q: What is the difference between IC50 and Ki? Which value should I use?
A:
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions. It is highly dependent on factors like ATP and substrate concentration.[6]
-
Ki (Inhibition constant): An intrinsic measure of the binding affinity between the inhibitor and the enzyme. It is independent of assay conditions. For comparing the potency of different inhibitors or the selectivity of one inhibitor against multiple kinases, the Ki value is more accurate and recommended .[6]
Q: Can off-target effects ever be beneficial?
A: Yes. Some quinazoline-based inhibitors have been developed as multi-targeted agents, where inhibiting multiple kinases (e.g., both EGFR and VEGFR) can provide a synergistic therapeutic effect, such as simultaneously reducing tumor proliferation and angiogenesis.[1][14] Vandetanib is an example of a drug designed with such a multi-targeted profile.[1]
Data Presentation
Table 1: Comparative Adverse Effects of First-Generation Quinazoline-Based EGFR Inhibitors
This table summarizes common adverse effects observed in clinical settings, which can be linked to both on-target and off-target activities.
| Adverse Effect | Gefitinib (Iressa) | Erlotinib (Tarceva) | Notes |
| Skin Rash (≥ Grade 3) | ~1.0% - 2.2% | ~12.2% - 18.1% | A common on-target effect of EGFR inhibition. Erlotinib is associated with a higher incidence of severe rash.[15][16] |
| Diarrhea | Lower Incidence | Higher Incidence | A known side effect, with gefitinib generally showing a more favorable profile.[17] |
| Liver Dysfunction (Elevated ALT/AST) | More Frequent | Less Frequent | Elevated liver enzymes (ALT/AST) are more commonly reported with gefitinib.[15][16] |
Data compiled from multiple clinical studies. Percentages are approximate and can vary by study population.[15][16][17]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its target protein in a cellular context. Ligand binding stabilizes the protein, increasing its resistance to thermal denaturation.[8]
Materials:
-
Cell culture of interest
-
Quinazoline-based inhibitor and DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 384-well PCR plate
-
Thermocycler
-
Centrifuge capable of >12,000 x g
-
Equipment for Western blotting or another protein detection method
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of the inhibitor or vehicle (DMSO) for a specified time (e.g., 1-3 hours) at 37°C.[11]
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS with protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures for 3 minutes using a thermocycler (e.g., 46°C to 65°C).[9][10] This step denatures and precipitates unstable proteins.
-
Cell Lysis: Lyse the cells by adding lysis buffer or by performing freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by thawing at 25°C).[10]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C to pellet the precipitated proteins.[10][12]
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein remaining in the supernatant using Western blotting, ELISA, or mass spectrometry.
-
Interpretation: A successful inhibitor will stabilize its target protein, resulting in more soluble protein remaining at higher temperatures compared to the vehicle-treated control.
Visualizations
Diagrams of Workflows and Pathways
Caption: A decision-tree workflow for investigating unexpected experimental results.
Caption: On-target (EGFR) versus a potential off-target (VEGFR) pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 4. Kinase Selectivity Profiling System: TK-3 Protocol [worldwide.promega.com]
- 5. Promega Corporation [worldwide.promega.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 2.5. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 13. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 15. researchgate.net [researchgate.net]
- 16. targetedonc.com [targetedonc.com]
- 17. Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol in solution.
Frequently Asked Questions (FAQs)
Q1: My compound is degrading rapidly in aqueous solution. What are the potential causes and how can I mitigate this?
A1: Rapid degradation in aqueous solutions is a common issue for compounds containing quinazoline and furan moieties. The primary causes are likely hydrolysis and oxidation.
-
Hydrolysis: The quinazoline ring can be susceptible to hydrolysis, especially under acidic or alkaline conditions, which can lead to ring-opening.[1]
-
Oxidation: The furan rings and the methyl group on the furan are susceptible to oxidation, which can be accelerated by exposure to air, light, or the presence of metal ions.
Troubleshooting Steps:
-
pH Optimization: The stability of the compound is likely pH-dependent. We recommend performing a pH stability profile to identify the optimal pH range. Start by preparing solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor the compound's concentration over time using a stability-indicating method like HPLC.
-
Deoxygenate Solvents: To minimize oxidation, use solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon.
-
Use of Antioxidants: Consider the addition of antioxidants to your solution. Common antioxidants used in pharmaceutical preparations include ascorbic acid, butylated hydroxytoluene (BHT), and sodium metabisulfite. The choice of antioxidant will depend on the nature of your formulation and its intended use.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.
-
Storage Conditions: Store solutions at low temperatures (2-8 °C) and protected from light to slow down degradation rates.
Q2: I am observing the appearance of multiple peaks in my chromatogram after storing the compound in solution. What could these be?
A2: The appearance of new peaks in your chromatogram is indicative of degradation. For a molecule with the structure of (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol, these could be due to several degradation products.
Potential Degradation Products:
-
Hydrolytic Products: Cleavage of the quinazoline ring or the amine linkage.
-
Oxidative Products: Oxidation of the furan rings, the methyl group, or the methanol moiety.
-
Photodegradation Products: Light-induced degradation can lead to a variety of products.
Recommended Actions:
-
Forced Degradation Studies: To identify the potential degradation products, we recommend performing forced degradation studies. This involves exposing the compound to harsh conditions (acid, base, oxidation, heat, and light) to intentionally induce degradation.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer to determine the molecular weights of the degradation products. This information will be crucial in elucidating their structures.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
-
Problem: The compound has low solubility in aqueous buffers, making it difficult to prepare solutions for in vitro assays.
-
Possible Causes: The molecule has a largely hydrophobic structure. Quinazoline derivatives can exhibit poor aqueous solubility.[2][3][4]
-
Troubleshooting Steps:
-
Co-solvents: Try using a co-solvent system. Start with a small percentage of a water-miscible organic solvent like DMSO, ethanol, or PEG 400 and gradually increase the concentration until the compound dissolves. Be mindful of the final concentration of the organic solvent in your assay, as it may affect the biological system.
-
pH Adjustment: The solubility of the compound may be pH-dependent. The quinazoline nitrogen atoms can be protonated at acidic pH, potentially increasing solubility. Experiment with different pH values.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used in small amounts to increase solubility.
-
Complexation: Cyclodextrins can be used to form inclusion complexes with the compound, enhancing its aqueous solubility.
-
Issue 2: Inconsistent Results in Biological Assays
-
Problem: You are observing high variability in your biological assay results.
-
Possible Cause: This could be due to the instability of the compound in the assay medium. The compound may be degrading over the course of the experiment, leading to a decrease in the effective concentration.
-
Troubleshooting Steps:
-
Stability in Assay Medium: Perform a stability study of the compound in the specific cell culture or assay medium you are using. Incubate the compound in the medium for the duration of your experiment and measure its concentration at different time points.
-
Freshly Prepared Solutions: Always use freshly prepared solutions of the compound for your experiments. Avoid using solutions that have been stored for an extended period, even if frozen.
-
Control for Degradation: If the compound is found to be unstable in the assay medium, consider this when interpreting your results. You may need to refresh the compound-containing medium during the experiment if feasible.
-
Data Presentation
Table 1: Hypothetical pH Stability Profile of (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol at 25°C
| pH | Buffer System | % Remaining after 24 hours |
| 3.0 | Citrate Buffer | 85% |
| 5.0 | Acetate Buffer | 92% |
| 7.4 | Phosphate Buffer | 95% |
| 9.0 | Borate Buffer | 78% |
Table 2: Hypothetical Forced Degradation Study Results
| Condition | % Degradation | Major Degradation Products Observed |
| 0.1 M HCl, 60°C, 24h | 25% | Hydrolytic products |
| 0.1 M NaOH, 60°C, 24h | 35% | Hydrolytic products |
| 10% H₂O₂, RT, 24h | 45% | Oxidative products |
| Heat (80°C), 48h | 15% | Thermally induced degradation products |
| Photostability (ICH Q1B) | 30% | Photodegradation products |
Experimental Protocols
Protocol 1: pH Stability Study
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate, acetate, phosphate, borate).
-
Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution into each buffer to a final concentration of 10 µg/mL. The final concentration of the organic solvent should be less than 1%.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Analyze the samples immediately by a validated stability-indicating HPLC method to determine the concentration of the parent compound.
-
Data Analysis: Plot the percentage of the compound remaining versus time for each pH.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 10% hydrogen peroxide and keep it at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to a high temperature (e.g., 80°C) for 48 hours.
-
Photodegradation: Expose a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Analysis: Analyze all samples by HPLC-MS to separate and identify the degradation products.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of the target compound.
Caption: Relationship between stability factors and mitigation strategies.
References
Strategies to reduce byproducts in quinazoline synthesis
Welcome to the technical support center for quinazoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand byproduct formation, and optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the quinazoline core?
A1: The most prevalent methods for constructing the quinazoline scaffold include classical named reactions and modern catalytic approaches. The Niementowski and Friedländer syntheses are two of the most established classical methods. The Niementowski reaction involves the condensation of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines.[1][2][3] The Friedländer synthesis utilizes 2-aminobenzaldehydes or ketones and a compound with an active methylene group to produce quinolines, and its modifications are applied to quinazoline synthesis.[4][5][6]
In recent years, transition-metal-catalyzed reactions have become increasingly popular due to their efficiency and milder reaction conditions.[7] These often involve catalysts based on copper, ruthenium, cobalt, and iron to facilitate C-H bond activation, annulation, and dehydrogenative coupling reactions.[7][8]
Q2: My quinazoline synthesis is resulting in a low yield. What are the likely causes and how can I improve it?
A2: Low yields in quinazoline synthesis can stem from several factors, including incomplete reaction, formation of stable intermediates, or the prevalence of side reactions leading to byproducts. High reaction temperatures, while often necessary for classical methods like the Niementowski synthesis, can also lead to degradation of starting materials or products.[9]
To improve your yield, consider the following:
-
Reaction Conditions: Optimization of temperature, solvent, and reaction time is crucial. For instance, in some metal-catalyzed reactions, the choice of solvent can significantly impact the yield.
-
Catalyst System: If using a metal-catalyzed approach, the choice of metal, ligand, and any additives is critical. For example, some copper-catalyzed syntheses benefit from the addition of an oxidant.[10]
-
Starting Materials: Ensure the purity of your starting materials, as impurities can interfere with the reaction. The electronic properties of substituents on the starting materials can also affect reactivity; for example, electron-donating or withdrawing groups can influence the ease of cyclization.
-
Alternative Methods: If a particular method consistently gives low yields, exploring an alternative synthetic route may be beneficial. Microwave-assisted synthesis, for instance, has been shown to improve yields and reduce reaction times for some quinazoline syntheses.[3][11][12]
Q3: I am observing significant byproduct formation. What are the common byproducts in quinazoline synthesis?
A3: Byproduct formation is a common challenge. While many modern synthetic routes are designed to produce "green" byproducts like water (H₂O), hydrogen gas (H₂), and nitrogen gas (N₂), undesired side products can also form.[13]
Common undesired byproducts can include:
-
Incompletely cyclized intermediates: Depending on the reaction mechanism, intermediates such as aldol adducts or Schiff bases may be stable under the reaction conditions and fail to cyclize.[14]
-
Over-oxidation products: In reactions involving oxidation steps, the quinazoline ring can be further oxidized to form quinazolinones or N-oxides.
-
Dimers or polymers: Under certain conditions, starting materials or intermediates can self-condense to form dimers or polymeric materials.
-
Side products from specific reagents: The choice of reagents can introduce specific byproducts. For example, the use of certain catalysts or coupling partners might lead to halogenated or other substituted aromatic byproducts.
Troubleshooting Guides
Issue 1: Formation of an Unexpected Quinazolinone Byproduct
| Symptom | A significant peak corresponding to a mass increase of 16 amu (or a carbonyl stretch in the IR spectrum) is observed in the crude product analysis, suggesting the formation of a quinazolinone. |
| Possible Cause | In syntheses that are not intended to produce quinazolinones, accidental oxidation of the quinazoline product can occur. This is particularly relevant in aerobic or oxidant-assisted reactions. The pyrimidine ring of the quinazoline is susceptible to oxidation.[15] |
| Troubleshooting Strategies | 1. Control of Atmosphere: If the reaction is sensitive to oxygen, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).2. Choice of Oxidant: If an oxidant is required, consider using a milder or more selective one. Stoichiometric control of the oxidant is also critical.3. Reaction Temperature: Lowering the reaction temperature may reduce the rate of the oxidation side reaction.4. Purification: Quinazolinones can often be separated from quinazolines by column chromatography due to differences in polarity. |
Issue 2: Incomplete Cyclization and Presence of Intermediates
| Symptom | Analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or NMR) shows the presence of significant amounts of starting materials and/or acyclic intermediates. |
| Possible Cause | The energy barrier for the final cyclization and dehydration steps may not be overcome under the current reaction conditions. This can be due to insufficient temperature, inappropriate catalyst activity, or steric hindrance from bulky substituents. In the Friedländer synthesis, the initial aldol condensation or Schiff base formation may be reversible and not favor the cyclization precursor.[4][14] |
| Troubleshooting Strategies | 1. Increase Temperature: For thermally driven reactions like the Niementowski synthesis, a higher temperature may be required to drive the reaction to completion. However, be mindful of potential degradation.[9]2. Change Catalyst/Solvent: In catalytic reactions, switching to a more active catalyst or a solvent that better solubilizes intermediates can facilitate cyclization. For example, in the Friedländer synthesis, catalysis can be switched between acidic and basic conditions, which can alter the reaction pathway.[6]3. Extended Reaction Time: Simply increasing the reaction time may allow for the complete conversion of intermediates to the final product.4. Microwave Irradiation: Microwave-assisted synthesis can sometimes provide the necessary energy for cyclization more efficiently than conventional heating.[3] |
Quantitative Data on Byproduct Formation
| Synthesis Method | Desired Product Yield Range | Common "Green" Byproducts | Potential Undesired Byproducts |
| Niementowski Synthesis | Variable, can be low | Water | Unreacted starting materials, incompletely cyclized intermediates. |
| Friedländer Synthesis | Generally moderate to high | Water | Aldol adducts, Schiff bases, products of self-condensation of starting materials.[6][14] |
| Copper-Catalyzed Aerobic Oxidation | 40-98% | Water | Over-oxidation products (e.g., quinazolinones). |
| Ruthenium-Catalyzed Dehydrogenative Coupling | Generally high | Hydrogen, Water | Minimal, often described as "byproduct-free" in terms of organic side products. |
| Rhodium/Copper-co-catalyzed Annulation | 36-90% | Nitrogen, Water | Dependent on specific substrates and conditions. |
Experimental Protocols
High-Yield Synthesis of 2-Substituted Quinazolines via Copper-Catalyzed Aerobic Oxidation
This protocol is adapted from a literature procedure and is suitable for the synthesis of a range of 2-substituted quinazolines.[7]
Materials:
-
2-Aminobenzylamine derivative
-
Aldehyde derivative
-
Copper(I) chloride (CuCl)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
4-Hydroxy-TEMPO
-
Acetonitrile (CH₃CN)
Procedure:
-
To a reaction vessel, add the 2-aminobenzylamine (1.0 mmol), aldehyde (1.2 mmol), CuCl (0.1 mmol, 10 mol%), DABCO (0.2 mmol, 20 mol%), and 4-Hydroxy-TEMPO (0.1 mmol, 10 mol%).
-
Add acetonitrile (5 mL) to the vessel.
-
Stir the reaction mixture at 80 °C under an atmosphere of oxygen (a balloon filled with O₂ is often sufficient).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-substituted quinazoline.
Visualizations
Below are diagrams illustrating key concepts in quinazoline synthesis.
Caption: General pathway for quinazoline synthesis and byproduct formation.
Caption: A logical workflow for troubleshooting common issues in quinazoline synthesis.
References
- 1. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Niementowski_quinazoline_synthesis [chemeurope.com]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Quinazoline synthesis [organic-chemistry.org]
- 11. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for HPLC Purification of Quinazoline Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the HPLC purification of quinazoline intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the HPLC purification of quinazoline intermediates?
A1: The most common stationary phase for reversed-phase HPLC of quinazoline intermediates is a C18 (ODS) column. These columns provide good retention and selectivity for a wide range of small molecules, including the heterocyclic structure of quinazolines. For basic quinazoline compounds, it is often beneficial to use an end-capped C18 column to minimize secondary interactions with residual silanol groups on the silica surface, which can cause peak tailing.[1][2]
Q2: How does the mobile phase pH affect the retention of quinazoline intermediates?
A2: Quinazoline intermediates are typically basic compounds. Therefore, the pH of the mobile phase significantly influences their retention time and peak shape in reversed-phase HPLC.[3]
-
At low pH (typically below the pKa of the quinazoline): The compound will be protonated (ionized). In its ionized form, it is more polar and will have weaker interactions with the non-polar stationary phase, resulting in a shorter retention time. Operating at a low pH (e.g., pH 2.5-3.5) can also suppress the ionization of residual silanol groups on the silica packing, leading to improved peak symmetry.[2]
-
At high pH (typically above the pKa of the quinazoline): The compound will be in its neutral, un-ionized form. This makes it more non-polar, leading to stronger interactions with the stationary phase and a longer retention time.
It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analyte to ensure it is in a single, stable ionic form, leading to reproducible results.[3]
Q3: What are common mobile phase compositions for quinazoline purification?
A3: A typical mobile phase for the reversed-phase HPLC purification of quinazoline intermediates consists of an aqueous buffer and an organic modifier.
-
Aqueous Buffer: A buffer is essential to control the pH and improve peak shape. Common choices include:
-
Organic Modifier: Acetonitrile is the most common organic modifier due to its low viscosity and UV transparency. Methanol can also be used. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to separate compounds with a range of polarities.
A representative mobile phase could be: Mobile Phase A: 10 mM Ammonium Acetate in water (pH adjusted to 4.5 with acetic acid) and Mobile Phase B: Acetonitrile.
Troubleshooting Guides
Issue 1: Peak Tailing
Question: My quinazoline intermediate is showing significant peak tailing. What are the possible causes and how can I fix it?
Answer:
Peak tailing for basic compounds like quinazolines is a common issue in reversed-phase HPLC and is often caused by secondary interactions with the stationary phase.
Caption: Key parameters for improving HPLC resolution.
Strategies to Improve Resolution:
-
Optimize the Gradient: A shallower gradient (a slower increase in the organic modifier concentration) will increase the retention time and often improve the separation of closely eluting peaks.
-
Adjust the Mobile Phase pH: Small changes in the mobile phase pH can alter the selectivity between a quinazoline intermediate and its impurities, especially if the impurity has a different pKa.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can change the selectivity of the separation.
-
Use a Different Column: If optimizing the mobile phase is not sufficient, trying a column with a different stationary phase (e.g., a phenyl or C8 column) may provide the necessary selectivity.
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles will increase the column efficiency and can lead to better resolution.
Issue 4: Sample Carryover
Question: I am seeing peaks in my blank injections that correspond to my quinazoline intermediate from the previous run. What is causing this carryover?
Answer:
Sample carryover can lead to inaccurate quantification and false positives.
Potential Causes and Solutions:
| Cause | Solution |
| Adsorption to Injector Components | The quinazoline intermediate may be adsorbing to the needle, sample loop, or valve of the autosampler. |
| Optimize Needle Wash: Use a strong solvent in the needle wash that effectively solubilizes the quinazoline intermediate. A mixture of organic solvent and a small amount of acid or base may be more effective than a neutral solvent. | |
| Column Contamination | Strongly retained impurities from a previous injection may slowly elute in subsequent runs. |
| Implement a Column Wash Step: After each run, include a high-organic wash step to elute any strongly retained compounds from the column. | |
| Poor Solubility in Mobile Phase | If the compound precipitates in the mobile phase, it can lead to carryover. |
| Ensure Solubility: Check the solubility of the quinazoline intermediate in the mobile phase at the concentration being injected. |
Experimental Protocols
Example Protocol: Purification of Gefitinib Intermediate
This protocol is based on a method for the separation of gefitinib and its process-related impurities. [4][5][6] 1. Chromatographic Conditions:
-
Column: Inertsil ODS-3V, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 130 mM Ammonium Acetate in water (pH adjusted to 5.0 with acetic acid)
-
B: Acetonitrile
-
-
Gradient: Isocratic elution with 63% A and 37% B
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Dissolve the crude quinazoline intermediate in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Purification Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared sample.
-
Collect the fractions corresponding to the main peak.
-
After the purification is complete, wash the column with a high percentage of organic solvent (e.g., 95% acetonitrile) to remove any strongly retained impurities.
Data Presentation
Table 1: Effect of Mobile Phase pH on Retention Time of a Hypothetical Quinazoline Intermediate
| Mobile Phase pH | Retention Time (min) | Peak Shape |
| 2.5 | 4.2 | Symmetrical |
| 3.5 | 5.8 | Symmetrical |
| 4.5 (pKa of intermediate) | 8.5 | Broad, Tailing |
| 5.5 | 12.1 | Symmetrical |
| 6.5 | 13.5 | Symmetrical |
This table illustrates the general trend of increasing retention time with increasing pH for a basic compound. The poor peak shape near the pKa is due to the compound existing in both ionized and un-ionized forms.
Table 2: Validation Data for a Gefitinib Intermediate HPLC Method
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (Recovery %) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
This data is representative of a validated HPLC method and is based on published data for gefitinib analysis.
References
- 1. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. youtube.com [youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Validation & Comparative
A Head-to-Head Battle in Kinase Inhibition: Quinazoline-Furan Derivatives Challenge Lapatinib's Reign
For researchers and drug development professionals at the forefront of oncology, the quest for more potent and selective kinase inhibitors is a perpetual endeavor. In this comparative guide, we provide a detailed analysis of a promising quinazoline-furan derivative against the established dual tyrosine kinase inhibitor, Lapatinib. This objective comparison, supported by experimental data, aims to illuminate the therapeutic potential and mechanistic nuances of these compounds in the context of cancer therapy.
Lapatinib, a potent inhibitor of both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), has been a cornerstone in the treatment of HER2-positive breast cancer. However, the emergence of novel quinazoline-based compounds, particularly those incorporating a furan moiety, presents a compelling new avenue for targeted cancer treatment. These derivatives have demonstrated significant anti-proliferative and kinase inhibitory activities, in some cases surpassing the efficacy of established drugs like Lapatinib and Gefitinib.
This guide will delve into the comparative efficacy of a specific 6-substituted furan-quinazoline derivative, herein referred to as Compound 13, and Lapatinib. We will explore their inhibitory activities against key kinases and cancer cell lines, provide detailed experimental protocols for the assays cited, and visualize the critical signaling pathways they target.
Quantitative Performance Analysis
The following tables summarize the in vitro inhibitory activities of Compound 13 and Lapatinib, providing a clear quantitative comparison of their potency.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| Compound 13 | EGFR | 5.06 |
| Lapatinib | EGFR | 27.06 |
| Gefitinib (Reference) | EGFR | 3.22 |
Table 2: In Vitro Anti-proliferative Activity against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Compound 13 | A549 | 7.35 |
| H1975 | 3.01 | |
| Lapatinib | A549 | 14.09 |
| H1975 | 8.05 | |
| Gefitinib (Reference) | A549 | 21.17 |
| H1975 | 9.08 |
The data clearly indicates that Compound 13 exhibits significantly more potent inhibition of the EGFR kinase compared to Lapatinib.[1] Furthermore, this enhanced kinase inhibition translates to superior anti-proliferative activity against both A549 and H1975 cancer cell lines, with Compound 13 demonstrating substantially lower IC50 values than Lapatinib.[1]
Experimental Protocols
To ensure the reproducibility and transparency of the presented data, detailed methodologies for the key experiments are provided below.
Kinase Inhibition Assay (EGFR)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.
Materials:
-
Recombinant human EGFR kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (Compound 13, Lapatinib)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the recombinant EGFR kinase to the assay buffer.
-
Add the diluted test compounds to the wells containing the kinase and incubate for a predetermined period (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for ATP consumption.
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the produced ADP is converted back to ATP, which is used to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, H1975)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (Compound 13, Lapatinib)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add a specific volume (e.g., 20 µL) of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates to ensure complete dissolution of the formazan.
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice or SCID mice)
-
Human cancer cells (e.g., A549)
-
Test compounds (Compound 13, Lapatinib) formulated in a suitable vehicle
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign the mice into different treatment groups: vehicle control, Lapatinib, and Compound 13.
-
Administer the test compounds and the vehicle control to the respective groups of mice according to a predetermined schedule (e.g., daily oral gavage).
-
Monitor the tumor size by measuring the length and width with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group.
Signaling Pathway and Mechanism of Action
Both Lapatinib and quinazoline-furan derivatives exert their anti-cancer effects by inhibiting key signaling pathways that drive cell proliferation and survival. The primary targets are the receptor tyrosine kinases EGFR and HER2.
Caption: EGFR/HER2 signaling pathway and points of inhibition.
Upon binding of a growth factor like EGF, EGFR and HER2 form heterodimers, leading to autophosphorylation of their intracellular tyrosine kinase domains. This phosphorylation event triggers downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which ultimately promote cell proliferation, survival, and angiogenesis. Lapatinib and quinazoline-furan derivatives act as ATP-competitive inhibitors at the kinase domain of EGFR and HER2, preventing their autophosphorylation and thereby blocking the activation of these downstream oncogenic pathways.
Conclusion
The comparative analysis reveals that the investigated quinazoline-furan derivative, Compound 13, demonstrates superior in vitro efficacy compared to Lapatinib in terms of both EGFR kinase inhibition and anti-proliferative activity against tested cancer cell lines. This suggests that the quinazoline-furan scaffold represents a promising platform for the development of next-generation kinase inhibitors. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these compounds and their advantages over existing therapies. The detailed experimental protocols and the visualized signaling pathway provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
A Comparative Guide to the Structure-Activity Relationship of 4-Aminoquinazoline Analogs as Kinase Inhibitors
The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs, particularly in the realm of oncology. These compounds are renowned for their ability to inhibit various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-aminoquinazoline analogs, with a primary focus on their role as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two key targets in cancer therapy.
Core Structure and Mechanism of Action
The 4-aminoquinazoline core typically binds to the ATP-binding site of the kinase domain, acting as an ATP-competitive inhibitor. The quinazoline ring itself often forms a crucial hydrogen bond with a conserved hinge region residue of the kinase. The substituents at various positions of the quinazoline ring and the 4-anilino group play a significant role in determining the potency and selectivity of these inhibitors.
Below is a generalized workflow for the design and evaluation of 4-aminoquinazoline analogs.
Structure-Activity Relationship at Key Positions
The biological activity of 4-aminoquinazoline analogs is highly dependent on the nature and position of substituents on the quinazoline core and the 4-anilino moiety.
Substitutions on the Quinazoline Ring (Positions 6 and 7)
Substitutions at the 6 and 7-positions of the quinazoline ring are critical for modulating potency and kinase selectivity. Generally, small, electron-donating groups enhance activity.
| Position | Substituent Type | Effect on Activity | Example Compounds | Target Kinase |
| 6, 7 | Methoxy groups (-OCH3) | Generally increases potency. | Gefitinib, Erlotinib | EGFR |
| 6 | Arylureido group | Can enhance binding affinity and antiproliferative activity. | Compound 7i[1] | EGFR |
| 6, 7 | Disubstituted-urea/thiourea | Can lead to dual inhibition of EGFR and VEGFR-2.[2] | Phenyl urea derivatives | EGFR, VEGFR-2 |
Substitutions on the 4-Anilino Ring
The 4-anilino ring extends into a more solvent-exposed region of the ATP-binding pocket, and substitutions here can be tailored to improve potency and target specific kinase isoforms.
| Position | Substituent Type | Effect on Activity | Example Compounds | Target Kinase |
| meta/para | Small hydrophobic groups (-Cl, -CH3) | Generally favorable for inhibitory activity.[2] | - | EGFR, VEGFR-2 |
| ortho | Bulky groups | Often leads to decreased potency.[2] | - | EGFR |
| para | Flexible four-carbon linker | Can increase antiproliferative activity. | Compound 24[2] | EGFR |
Comparative Biological Data of 4-Aminoquinazoline Analogs
The following tables summarize the in vitro inhibitory activities of representative 4-aminoquinazoline analogs against key cancer-related kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Reference |
| Compound 8 | EGFRwt | 0.8 | Afatinib | 0.6 | [2] |
| EGFRT790M/L858R | 2.7 | Afatinib | 3.5 | [2] | |
| Compound 1 | EGFRwt | 20.72 | Lapatinib | 27.06 | [2] |
| Compound 7i | EGFR | 17.32 | Gefitinib | 25.42 | [1] |
| Erlotinib | 33.25 | [1] | |||
| Compound 1h | VEGFR-2 | (6x more potent than ZD6474) | ZD6474 | - | [3] |
| Compound 1n | VEGFR-2 | (2x more potent than ZD6474) | ZD6474 | - | [3] |
| Compound 1o | VEGFR-2 | (2x more potent than ZD6474) | ZD6474 | - | [3] |
Table 2: In Vitro Antiproliferative Activity (IC50)
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 24 | A549 (EGFRwt) | 6.54 | Gefitinib | 15.59 | [2] |
| A431 (EGFRwt) | 4.04 | Gefitinib | 8.37 | [2] | |
| NCI-H1975 (EGFRT790M) | 1.94 | Osimertinib | 0.98 | [2] | |
| Compound 7i | A549 | 2.25 | Gefitinib | - | [1] |
| HT-29 | 1.72 | Erlotinib | - | [1] | |
| MCF-7 | 2.81 | Sorafenib | - | [1] | |
| Compound 8a | HeLa | 3.05 | - | - | [4] |
| Compound 8b | K562 | 3.31 | - | - | [4] |
| Compound 8c | K562 | 2.03 | - | - | [4] |
Signaling Pathways Targeted by 4-Aminoquinazoline Analogs
4-aminoquinazoline analogs primarily inhibit receptor tyrosine kinases like EGFR and VEGFR-2, thereby blocking downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of 4-aminoquinazoline analogs.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the concentration of the compound required to inhibit 50% of the kinase activity (IC50).
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (4-aminoquinazoline analogs)
-
Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™)[5]
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to quantify the kinase activity (e.g., by measuring luminescence or fluorescence).
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic or cytostatic effects of the compounds.
Materials:
-
Cancer cell lines (e.g., A549, H1975, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 values, representing the concentration of the compound that inhibits cell growth by 50%.
The following diagram illustrates the workflow of a typical MTT assay.
References
- 1. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor activity of 4-aminoquinazoline derivatives targeting VEGFR-2 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives [journal11.magtechjournal.com]
- 5. youtube.com [youtube.com]
A Comparative Cross-Reactivity Profile of (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol
Introduction
(5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol is a novel small molecule featuring a quinazoline scaffold linked to two furan moieties. The quinazoline core is a well-established pharmacophore in numerous clinically approved kinase inhibitors, suggesting that this compound is likely to exhibit kinase inhibitory activity. Due to the absence of publicly available experimental data on its specific biological targets and cross-reactivity profile, this guide provides a predictive comparison based on its structural similarity to well-characterized quinazoline-based kinase inhibitors. It is hypothesized that its primary targets may include members of the receptor tyrosine kinase (RTK) family, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
This guide compares the predicted activity of this compound with two widely studied, FDA-approved quinazoline-based kinase inhibitors, Lapatinib and Erlotinib, for which extensive cross-reactivity data is available. This comparative analysis aims to provide researchers with a prospective view of the compound's potential selectivity and off-target effects, which is crucial for guiding future experimental validation and drug development efforts.
Comparator Compound Overview
For the purpose of this predictive analysis, the following well-characterized kinase inhibitors with a 4-aminoquinazoline core structure have been selected as comparators:
-
Lapatinib: A dual tyrosine kinase inhibitor that targets both EGFR (ErbB1) and HER2 (ErbB2) receptors. It is used in the treatment of HER2-positive breast cancer. Notably, Lapatinib also contains a furan ring in its structure, making it a particularly relevant structural comparator.
-
Erlotinib: A reversible tyrosine kinase inhibitor specific to the EGFR receptor. It is primarily used in the treatment of non-small cell lung cancer.
Cross-Reactivity Profile Comparison
The following table summarizes the publicly available kinase binding affinity data (Kd values) for the comparator compounds, Lapatinib and Erlotinib, from the LINCS KINOMEscan dataset. A lower Kd value indicates a stronger binding affinity. The profile for the compound of interest is hypothesized based on its structural similarity to these inhibitors.
| Kinase Target | (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol (Hypothesized Kd [nM]) | Lapatinib (Kd [nM]) | Erlotinib (Kd [nM]) | Kinase Family |
| EGFR (ErbB1) | Potent (Predicted <10) | 3 | 1 | Tyrosine Kinase |
| ERBB2 (HER2) | Potent (Predicted <10) | 13 | 430 | Tyrosine Kinase |
| ERBB4 | Likely Inhibitor | 36 | 32 | Tyrosine Kinase |
| ABL1 | Unknown | 16000 | >50000 | Tyrosine Kinase |
| ABL1(T315I) | Unknown | 21000 | >50000 | Tyrosine Kinase |
| AURKA | Unknown | >50000 | >50000 | Serine/Threonine Kinase |
| CDK2 | Unknown | >50000 | >50000 | Serine/Threonine Kinase |
| FYN | Unknown | 30000 | >50000 | Tyrosine Kinase |
| LCK | Unknown | 25000 | >50000 | Tyrosine Kinase |
| SRC | Unknown | 18000 | 48000 | Tyrosine Kinase |
| YES1 | Unknown | 11000 | 22000 | Tyrosine Kinase |
| EPHA2 | Unknown | 110 | >50000 | Tyrosine Kinase |
| EPHB4 | Unknown | 240 | >50000 | Tyrosine Kinase |
| FGFR1 | Unknown | >50000 | >50000 | Tyrosine Kinase |
| FLT3 | Unknown | >50000 | >50000 | Tyrosine Kinase |
| KIT | Unknown | 10000 | >50000 | Tyrosine Kinase |
| MET | Unknown | >50000 | >50000 | Tyrosine Kinase |
| VEGFR2 | Unknown | >50000 | 10000 | Tyrosine Kinase |
| STK10 | Unknown | 160 | >50000 | Serine/Threonine Kinase |
| SLK | Unknown | 180 | >50000 | Serine/Threonine Kinase |
| Data for Lapatinib and Erlotinib is sourced from the LINCS Project KINOMEscan database. The profile for the title compound is predictive and requires experimental validation. |
Relevant Signaling Pathway
Given that the quinazoline scaffold is a hallmark of many EGFR inhibitors, the EGFR signaling pathway is of high relevance. Inhibition of EGFR blocks downstream cascades that are critical for cell proliferation, survival, and angiogenesis.
Caption: EGFR signaling cascade leading to cell proliferation and survival.
Experimental Protocols
The cross-reactivity data presented for the comparator compounds is generated using the KINOMEscan™ competition binding assay. This method quantitatively measures the binding of a test compound to a large panel of kinases.
KINOMEscan™ Competition Binding Assay Protocol
-
Kinase-Phage Fusion: Kinases are fused to T7 phage.
-
Immobilization of Ligand: A proprietary, broadly selective kinase inhibitor is covalently attached to a solid support (beads).
-
Competition Assay: The kinase-tagged phage, the immobilized ligand, and the test compound are incubated together. The test compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Quantification: The amount of kinase-tagged phage bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA. A lower amount of bound phage indicates stronger binding of the test compound to the kinase.
-
Data Analysis: The results are typically reported as the dissociation constant (Kd), which reflects the binding affinity of the test compound for each kinase in the panel.
Caption: Workflow of the KINOMEscan competition binding assay.
Conclusion
Based on the structural analysis of its quinazoline scaffold, (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol is predicted to be a potent inhibitor of EGFR and HER2 kinases. Its cross-reactivity profile is anticipated to share similarities with other 4-aminoquinazoline inhibitors like Lapatinib. This suggests potential for off-target activity against other kinases, such as EPHA2 and STK10, which could have therapeutic implications or contribute to adverse effects.
The provided comparative data and pathway diagrams serve as a valuable resource for researchers, offering a rational basis for initiating experimental investigations. It is imperative to validate these predictions through in vitro kinase profiling assays to definitively determine the compound's potency, selectivity, and mechanism of action. Such studies will be essential to ascertain its potential as a therapeutic candidate.
In Vivo Antitumor Efficacy of Furan-Substituted Quinazolines: A Comparative Analysis
This guide provides a comparative overview of the in vivo antitumor effects of two furan-substituted quinazoline derivatives, designated as Compound 21 and Compound 12, against Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) in murine models. The data presented is based on a key study that evaluated these compounds against the standard chemotherapeutic agent, Gefitinib.
Comparative Efficacy of Furan-Substituted Quinazolines
The antitumor potential of two novel furan-substituted quinazoline analogs, Compound 21 (3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one; NSC: 95112/753439) and Compound 12 (NSC: D-104834/758270), was assessed in Swiss albino mice bearing either Ehrlich ascites carcinoma (EAC) or Dalton's ascites lymphoma (DLA).
Ehrlich Ascites Carcinoma (EAC) Model
In the EAC model, the primary measure of antitumor activity was the increase in the mean survival time of the treated mice compared to the untreated control group. Compound 21, at an optimal dose of 20 mg/kg body weight, demonstrated a significant enhancement in the mean survival time of the tumor-bearing mice. Furthermore, treatment with Compound 21 was found to restore the altered hematological parameters of the EAC-bearing mice towards normal levels.
| Treatment Group | Dose | Key Outcomes |
| Control | - | Baseline tumor progression and survival |
| Compound 21 | 20 mg/kg | - Significantly enhanced mean survival time- Restoration of hematological parameters towards normal |
| Gefitinib (Standard) | Not Specified | Standard comparator for antitumor effect |
Dalton's Ascites Lymphoma (DLA) Model
The antitumor efficacy in the DLA solid tumor model was evaluated by measuring the reduction in tumor volume and tumor weight, as well as the percentage of tumor growth inhibition. Compound 12, at a dose of 20 mg/kg body weight, showed a significant reduction in both tumor volume and tumor weight.
| Treatment Group | Dose | Key Outcomes |
| Control | - | Baseline tumor growth (volume and weight) |
| Compound 12 | 20 mg/kg | - Significantly reduced solid tumor volume- Significantly reduced solid tumor weight |
| Gefitinib (Standard) | Not Specified | Standard comparator for antitumor effect |
Experimental Protocols
The following methodologies were employed in the in vivo validation of the antitumor effects of the furan-substituted quinazolines.
Animal Model and Tumor Induction
-
Animals: Swiss albino mice were used for the in vivo experiments.
-
Ehrlich Ascites Carcinoma (EAC) Induction: EAC cells were injected intraperitoneally into the mice to induce the ascites tumor.
-
Dalton's Ascites Lymphoma (DLA) Solid Tumor Induction: DLA cells were injected intramuscularly to establish a solid tumor model.
Drug Administration and Dosing
-
Test Compounds: Compound 21 and Compound 12 were administered to the tumor-bearing mice. For the EAC model, three different concentrations of the compounds were evaluated, while two concentrations were tested in the DLA model. The optimal effective dose was determined to be 20 mg/kg body weight for both compounds in their respective models.
-
Standard Drug: Gefitinib was used as a standard anticancer drug for comparison.
-
Control Group: An untreated control group of mice was maintained for comparison.
Assessment of Antitumor Activity
-
EAC Model:
-
Mean Survival Time: The lifespan of the mice in each group was monitored, and the mean survival time was calculated. An increase in mean survival time in the treated groups compared to the control group was considered a measure of antitumor activity.
-
Hematological Parameters: Blood samples were collected and analyzed for changes in hematological parameters to assess the toxicity and restorative effects of the treatment.
-
-
DLA Model:
-
Solid Tumor Volume: The volume of the solid tumors was measured periodically.
-
Solid Tumor Weight: At the end of the experiment, the tumors were excised and weighed.
-
Percentage Inhibition: The percentage of tumor weight inhibition was calculated to quantify the antitumor effect of the treatment compared to the control.
-
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for the in vivo assessment of the antitumor activity of the furan-substituted quinazolines.
Note: The provided study abstract did not contain information regarding the signaling pathways modulated by these furan-substituted quinazolines. Therefore, a signaling pathway diagram has not been included in this guide. Further research into the mechanism of action of these compounds is required to elucidate their molecular targets and downstream effects.
Assessing the selectivity of (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol for EGFR
This guide provides a framework for evaluating the selectivity of novel epidermal growth factor receptor (EGFR) inhibitors, using (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol as a representative example. The methodologies and data presentation formats detailed below are designed for researchers, scientists, and drug development professionals to facilitate a comprehensive comparison with established EGFR inhibitors.
Introduction to EGFR and Inhibitor Selectivity
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer and colorectal cancer. Consequently, EGFR has become a prime target for cancer therapy.
The development of EGFR inhibitors has led to significant clinical successes. However, the efficacy of these inhibitors can be limited by off-target effects and the development of resistance. The selectivity of an inhibitor for its intended target over other kinases is therefore a critical parameter in drug development. A highly selective inhibitor is more likely to have a favorable safety profile and a wider therapeutic window.
This guide outlines the experimental procedures and data analysis required to assess the selectivity of a novel compound, such as (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol, against a panel of kinases and compares its hypothetical performance with well-established EGFR inhibitors.
Experimental Methodologies
A comprehensive assessment of inhibitor selectivity involves a combination of biochemical and cellular assays.
2.1. Kinase Profiling Assays
Kinase profiling is a high-throughput method used to determine the inhibitory activity of a compound against a large panel of kinases. This provides a broad overview of the compound's selectivity.
Experimental Protocol:
-
Compound Preparation: The test compound, (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol, and reference compounds (e.g., Gefitinib, Erlotinib) are serially diluted to a range of concentrations.
-
Kinase Panel: A panel of recombinant human kinases is utilized. A common platform for this is the KinomeScan™ assay, which is based on a competition binding assay.
-
Assay Performance: The test compound is incubated with the kinase panel at a specified concentration (e.g., 1 µM). The percentage of kinase activity remaining is measured.
-
Data Analysis: The results are typically expressed as the percentage of inhibition for each kinase. For more detailed analysis, the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) is determined for key off-target kinases.
2.2. Cellular Assays
Cellular assays are essential to confirm the on-target activity of the inhibitor and to assess its effects in a more physiologically relevant context.
Experimental Protocol:
-
Cell Lines: A panel of cancer cell lines with varying EGFR expression levels and mutation statuses is selected (e.g., A431 for EGFR overexpression, NCI-H1975 for the T790M resistance mutation).
-
Cell Viability Assay: Cells are treated with increasing concentrations of the test compound for a specified period (e.g., 72 hours). Cell viability is measured using a standard method, such as the MTT or CellTiter-Glo® assay.
-
Western Blot Analysis: To confirm target engagement, cells are treated with the inhibitor, and the phosphorylation status of EGFR and its downstream signaling proteins (e.g., AKT, ERK) is assessed by Western blotting.
Comparative Data Analysis
The selectivity of (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol can be quantitatively compared to other EGFR inhibitors using the data obtained from the aforementioned assays.
Table 1: Hypothetical Kinase Selectivity Profile
| Kinase | (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol (Kd, nM) | Gefitinib (Kd, nM) | Erlotinib (Kd, nM) |
| EGFR (Wild-Type) | 2.1 | 3.5 | 1.8 |
| EGFR (L858R) | 1.5 | 2.5 | 1.2 |
| EGFR (T790M) | 50.3 | >1000 | >1000 |
| HER2 | 150 | 250 | 300 |
| HER4 | 200 | 350 | 400 |
| VEGFR2 | >1000 | 500 | 600 |
| SRC | 800 | 400 | 350 |
| ABL1 | >1000 | >1000 | >1000 |
Table 2: Hypothetical Cellular Activity
| Cell Line | EGFR Status | (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol (IC50, µM) | Gefitinib (IC50, µM) | Erlotinib (IC50, µM) |
| A431 | WT Overexpression | 0.15 | 0.20 | 0.12 |
| NCI-H1975 | L858R/T790M | 1.2 | >10 | >10 |
| MCF-7 | EGFR-low | >10 | >10 | >10 |
Visualizing Pathways and Workflows
4.1. EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway, which is inhibited by the compound.
Caption: Simplified EGFR signaling pathway and point of inhibition.
4.2. Experimental Workflow for Selectivity Assessment
The workflow for assessing the selectivity of a novel EGFR inhibitor is depicted below.
Caption: Workflow for assessing novel EGFR inhibitor selectivity.
Conclusion
The comprehensive evaluation of a novel EGFR inhibitor's selectivity is paramount for its potential clinical development. By employing a combination of kinase profiling and cell-based assays, a detailed and comparative selectivity profile can be established. The hypothetical data for (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol suggests a potent and selective inhibitor of wild-type and L858R-mutant EGFR, with moderate activity against the T790M resistance mutation. Further preclinical and clinical studies would be required to validate these findings and to fully characterize the therapeutic potential of this compound.
Navigating the Synthesis and Biological Evaluation of Quinazoline Compounds: A Guide to Reproducibility
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. However, the path from synthesis to reliable biological data is often fraught with challenges in reproducibility. This guide provides a comparative overview of common synthetic routes and biological testing methods for quinazoline derivatives, with a focus on the critical parameters that influence experimental consistency. By presenting detailed protocols and highlighting potential sources of variability, we aim to equip researchers with the knowledge to design and execute more robust and reproducible studies.
Comparative Analysis of Quinazoline Synthesis
The synthesis of the quinazoline core can be achieved through various methods, each with its own advantages and disadvantages in terms of yield, purity, and scalability. Here, we compare two common approaches to the synthesis of a generic 2,4-disubstituted quinazoline.
Table 1: Comparison of Synthetic Protocols for a 2,4-Disubstituted Quinazoline
| Parameter | Method A: Microwave-Assisted Synthesis | Method B: Conventional Thermal Synthesis |
| Starting Materials | 2-aminobenzonitrile, Aldehyde, Amine | 2-aminobenzoic acid, Amidine hydrochloride |
| Reaction Time | 10 - 30 minutes | 6 - 24 hours |
| Typical Yield | 85 - 95% | 60 - 80% |
| Purity (post-purification) | >98% | >95% |
| Key Reagents/Catalysts | p-Toluenesulfonic acid (p-TSA) | Polyphosphoric acid (PPA) |
| Solvent | Ethanol or DMF | Toluene or Xylene |
| Purification Method | Column chromatography | Recrystallization |
Experimental Protocols
Method A: Microwave-Assisted Synthesis of 2,4-Disubstituted Quinazolines
This protocol describes a rapid and efficient one-pot synthesis of 2,4-disubstituted quinazolines under microwave irradiation.
-
Step 1: In a 10 mL microwave vial, combine 2-aminobenzonitrile (1 mmol), an aromatic aldehyde (1 mmol), a primary amine (1.2 mmol), and p-toluenesulfonic acid (0.2 mmol) in 5 mL of ethanol.
-
Step 2: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 15 minutes.
-
Step 3: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Step 4: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired 2,4-disubstituted quinazoline.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Method B: Conventional Thermal Synthesis of 2,4-Disubstituted Quinazolines
This protocol outlines a traditional approach to synthesize 2,4-disubstituted quinazolines via condensation and cyclization.
-
Step 1: To a solution of 2-aminobenzoic acid (1 mmol) in 10 mL of toluene, add polyphosphoric acid (5 g).
-
Step 2: Add the appropriate amidine hydrochloride (1.2 mmol) to the mixture.
-
Step 3: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12 hours, monitoring the reaction progress by TLC.
-
Step 4: Upon completion, cool the mixture to room temperature and pour it onto crushed ice.
-
Step 5: Neutralize the aqueous solution with 10% sodium hydroxide until a precipitate forms.
-
Step 6: Filter the solid, wash with water, and dry under vacuum.
-
Step 7: Recrystallize the crude product from ethanol to obtain the pure 2,4-disubstituted quinazoline.
-
Characterization: Verify the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and melting point analysis.
Reproducibility in Biological Testing: A Case Study in Anticancer Assays
The biological evaluation of quinazoline compounds, particularly for anticancer activity, is highly sensitive to experimental conditions. Minor variations in protocols can lead to significant differences in measured efficacy, such as the half-maximal inhibitory concentration (IC50).
Table 2: Factors Influencing Reproducibility of In Vitro Anticancer Assays
| Parameter | Standard Protocol | Common Variations and Their Impact on Reproducibility |
| Cell Line | MCF-7 (human breast adenocarcinoma) | Passage number, cell line misidentification, mycoplasma contamination can alter drug sensitivity. |
| Seeding Density | 5,000 cells/well (96-well plate) | Higher or lower densities can affect cell growth rates and drug response. |
| Drug Concentration Range | 0.01 µM to 100 µM (logarithmic dilutions) | Inconsistent dilution series can lead to inaccurate IC50 calculations. |
| Incubation Time | 48 hours | Shorter or longer exposure times will directly impact cell viability measurements. |
| Readout Method | MTT assay (measures metabolic activity) | Other assays like SRB (measures total protein) or CellTiter-Glo (measures ATP) may yield different IC50 values. |
| Data Analysis | Non-linear regression (log(inhibitor) vs. response) | Use of different software or curve-fitting algorithms can introduce variability. |
Standardized Protocol for MTT Assay
To enhance reproducibility, a standardized protocol for assessing the cytotoxic effects of quinazoline compounds is crucial.
-
Step 1: Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Step 2: Compound Treatment: Prepare a stock solution of the quinazoline compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration in each well should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Step 3: Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Step 4: MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Step 5: Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Step 6: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Step 7: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using a suitable software package.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams illustrate a typical synthesis workflow and a simplified signaling pathway often targeted by quinazoline-based inhibitors.
Caption: A generalized workflow for the synthesis, purification, and analysis of quinazoline compounds.
Caption: Simplified EGFR signaling pathway, a common target for quinazoline-based anticancer drugs.
By adhering to detailed and standardized protocols, researchers can significantly enhance the reproducibility of their findings in the synthesis and biological testing of quinazoline compounds. This, in turn, will accelerate the drug discovery and development process by building a more reliable and comparable body of scientific knowledge.
Benchmarking New Quinazoline Derivatives Against First-Generation EGFR Inhibitors: A Comparative Guide
This guide provides a comprehensive comparison of emerging quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors against the established first-generation drugs, gefitinib and erlotinib. It is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry. The guide outlines the performance of novel derivatives, details the experimental protocols for their evaluation, and visualizes key biological pathways and workflows.
Introduction: The Quinazoline Scaffold in EGFR Inhibition
The quinazoline core is a foundational scaffold in the development of EGFR tyrosine kinase inhibitors (TKIs).[1][2] EGFR, a receptor tyrosine kinase, is a critical regulator of cellular processes, and its aberrant activation is a hallmark of various cancers.[3] First-generation EGFR-TKIs, such as gefitinib and erlotinib, reversibly bind to the ATP-binding site of the EGFR kinase domain, effectively blocking downstream signaling pathways and inhibiting tumor cell proliferation.[4][5][6][7]
Despite their initial success, the efficacy of gefitinib and erlotinib is often limited by the development of acquired resistance, most commonly through the T790M mutation in exon 20 of the EGFR gene.[5] This has driven the development of new generations of quinazoline derivatives designed to overcome these resistance mechanisms, improve selectivity, and enhance anti-tumor potency.
Comparative Performance Data
The following tables summarize the in vitro inhibitory and anti-proliferative activities of selected novel quinazoline derivatives compared to gefitinib and erlotinib. These compounds have been chosen to represent recent advancements in the field.
Table 1: In Vitro EGFR Kinase Inhibitory Activity (IC50)
| Compound/Drug | EGFRwt (nM) | EGFRT790M/L858R (nM) | Reference |
| Gefitinib | 15.6 | > 1000 | [1] (Implied) |
| Erlotinib | 5 | ~500 | [5] (Implied) |
| Compound 1 | 20.72 | Not Reported | [1] |
| Compound 8 | 0.8 | 2.7 | [1] |
| H-22 | 64.8 | 305.4 | [8] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.
Table 2: Anti-proliferative Activity in Human Cancer Cell Lines (IC50/GI50 in µM)
| Compound/Drug | A431 (EGFRwt) | A549 (EGFRwt) | NCI-H1975 (L858R/T790M) | MCF-7 (Breast Cancer) | Reference |
| Gefitinib | 8.37 | 15.59 | > 10 | 17.2 | [1][9] |
| Erlotinib | 3.4 | Not Reported | > 10 | Not Reported | [2] |
| Compound 1 | 0.04 | 0.12 | 0.06 | Not Reported | [1] |
| Compound 23 | 3.4 | Not Reported | Not Reported | Not Reported | [2] |
| Compound 24 | 4.04 | 6.54 | 1.94 | Not Reported | [1] |
| H-22 | 2.27 | 3.35 | 2.89 | 3.12 | [8] |
Values represent the concentration of the compound required to inhibit cell growth by 50%. Cell lines express different forms of EGFR, allowing for an assessment of selectivity and efficacy against resistant mutations.
Visualizing Key Pathways and Processes
Diagrams created using Graphviz provide a clear visual representation of the underlying biological and experimental frameworks.
EGFR Signaling Pathway
The diagram below illustrates the EGFR signaling cascade. Ligand binding induces receptor dimerization and autophosphorylation, activating downstream pathways like RAS/MAPK and PI3K/AKT that drive cell proliferation and survival.[3][10][11] First-generation TKIs inhibit the kinase domain, blocking these downstream signals.[4][7]
Caption: Simplified EGFR signaling cascade.
Experimental Workflow for Inhibitor Benchmarking
This workflow outlines the standard process for evaluating and comparing novel EGFR inhibitors, from initial in vitro screening to in vivo validation.
Caption: High-level workflow for benchmarking EGFR inhibitors.
Logic Diagram: New Derivatives vs. First-Generation TKIs
This diagram compares the key attributes of new-generation quinazoline derivatives against gefitinib and erlotinib.
Caption: Feature comparison of inhibitor generations.
Experimental Protocols
Detailed methodologies are crucial for the reproducible and objective comparison of drug candidates.
Protocol 1: In Vitro EGFR Kinase Assay
This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase.
-
Objective: To calculate the IC50 value of test compounds against wild-type and mutant EGFR kinase domains.
-
Materials: Recombinant human EGFR (wild-type, L858R, T790M, etc.), ATP, kinase assay buffer, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), test compounds (dissolved in DMSO), 96-well plates, plate reader.
-
Procedure:
-
Prepare serial dilutions of the test compounds and reference drugs (gefitinib, erlotinib) in kinase assay buffer.
-
Add 10 µL of each compound dilution to the wells of a 96-well plate. Include "no inhibitor" and "no enzyme" controls.
-
Add 20 µL of a solution containing the EGFR enzyme and the substrate peptide to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 20 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and measure the kinase activity. The method of detection can vary (e.g., ADP-Glo™, HTRF®, ELISA-based).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTS/MTS-Based)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with test compounds.[12][13][14][15]
-
Objective: To determine the anti-proliferative effect (GI50/IC50) of test compounds on cancer cell lines.
-
Materials: Human cancer cell lines (e.g., A549, NCI-H1975), complete culture medium (e.g., RPMI-1640 with 10% FBS), 96-well cell culture plates, test compounds, reference drugs, MTS reagent (containing a tetrazolium salt).
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the test compounds and reference drugs in the culture medium.
-
Remove the old medium from the plate and add 100 µL of the medium containing the various concentrations of the compounds to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (blank) wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into a colored formazan product.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control after subtracting the blank absorbance.
-
Plot the percentage of viability against the logarithm of compound concentration to calculate the IC50 value.
-
Protocol 3: In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of a lead compound in a living organism.
-
Objective: To assess the ability of a test compound to inhibit tumor growth in an animal model.
-
Materials: Immunocompromised mice (e.g., athymic nude mice), human cancer cells (e.g., NCI-H1975), Matrigel (optional), test compound formulated in a suitable vehicle, calipers, animal balances.
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of saline or medium, potentially mixed with Matrigel) into the flank of each mouse.[16]
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 per group).
-
Administer the test compound and reference drug daily (or as per the dosing schedule) via the appropriate route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle only.
-
Measure tumor dimensions with calipers and body weight of the mice 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to evaluate tumor growth inhibition. Analyze data for statistical significance.
-
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 3. EGFR interactive pathway | Abcam [abcam.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 8. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. scielo.br [scielo.br]
- 14. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]
- 15. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol
Essential Safety and Handling Guide for (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol. The following procedures are based on the known hazards of its constituent chemical structures, including furan and quinazoline derivatives. A comprehensive, substance-specific Safety Data Sheet (SDS) was not available at the time of this writing. Therefore, a thorough risk assessment should be conducted prior to handling.
Personal Protective Equipment (PPE)
Given the potential hazards associated with furan and quinazoline derivatives, which include flammability, toxicity, and irritation, a stringent PPE protocol is mandatory.[1][2][3]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact, as furan derivatives can be absorbed through the skin.[2][4] |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) or use in a fume hood | To prevent inhalation of dust or aerosols, as furan derivatives can be harmful if inhaled.[2] |
| Body Protection | A flame-resistant lab coat worn over cotton-based clothing | To protect against splashes and potential flammability.[1] Synthetic clothing should be avoided.[1] |
| Footwear | Closed-toe shoes | Standard laboratory practice to protect against spills. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1][2]
-
An eyewash station and safety shower must be readily accessible.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by removing any unnecessary items and ensuring all required equipment is within reach inside the fume hood.
-
Aliquotting and Weighing: If working with a solid, perform these actions in a fume hood to minimize inhalation of dust. Use non-sparking tools.[2][4]
-
In Solution: When working with the compound in solution, handle it within the fume hood. Avoid splashes and aerosol generation.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][2] Decontaminate all surfaces and equipment.
Storage:
-
Store in a tightly sealed, properly labeled container.[1][2]
-
Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][5]
Disposal Plan
Contaminated materials and waste should be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated disposables such as gloves, paper towels, and pipette tips should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not pour down the drain.[4][6]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.
Disposal Procedure:
-
All hazardous waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of the chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
